(S)-Terazosin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2S)-oxolan-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUSRYTPJJLNI-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4CCCO4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Terazosin: A Technical Whitepaper on its Core Mechanism of Action in Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Impaired cellular bioenergetics is a central pathological feature in a range of neurodegenerative diseases, including Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS). (S)-Terazosin, a compound historically used for treating benign prostatic hyperplasia, has been identified as a potent neuroprotective agent through a mechanism independent of its canonical α1-adrenergic receptor antagonism. This document provides a detailed technical overview of the core mechanism of action of this compound, which centers on its direct binding to and activation of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1). By enhancing PGK1 activity, Terazosin boosts cellular ATP production, thereby mitigating the energy deficit characteristic of neurodegenerative states, promoting neuronal stress resistance, and slowing disease progression in preclinical models.
Core Mechanism of Action: PGK1 Activation
The primary neuroprotective effect of this compound is mediated through its direct interaction with Phosphoglycerate Kinase 1 (PGK1), the first ATP-generating enzyme in the glycolytic pathway.[1]
1.1. Molecular Interaction and Binding Affinity
Terazosin binds directly to the ADP/ATP binding pocket of PGK1.[2] Isothermal Titration Calorimetry (ITC) has quantified this interaction, revealing a binding affinity in the low micromolar range, which is approximately 10-fold stronger than that of its natural substrate, ADP.[2] This strong binding competitively displaces ADP but, paradoxically, can lead to an increase in the enzyme's overall catalytic rate under specific conditions.
1.2. Biphasic Dose-Response and Enzyme Kinetics
The interaction of Terazosin with PGK1 exhibits a biphasic dose-response relationship. At lower concentrations (approximately 2.5 nM to 0.5 µM), Terazosin acts as an activator of PGK1, while at higher concentrations (≥ 2.5 µM), it becomes inhibitory.[2]
The mechanism for this activation is believed to be a bypass of the rate-limiting step of product release. While Terazosin is a competitive inhibitor with respect to ADP, its binding appears to facilitate a more rapid release of the products (3-phosphoglycerate and ATP), thereby accelerating the net forward reaction rate at low, activating concentrations.
1.3. Downstream Signaling: ATP Production and Neuroprotection
The activation of PGK1 by Terazosin enhances the rate of glycolysis, leading to a significant increase in cellular ATP levels. In cell lysates, Terazosin can transiently increase ATP levels by nearly 40% within the first minute of reaction.[2] This restoration of cellular energy is critical in neurodegeneration, where energy deficits are a key driver of neuronal dysfunction and death. The downstream consequences of enhanced ATP production include:
-
Enhanced Stress Resistance: The increased ATP pool may enhance the chaperone activity of Heat Shock Protein 90 (Hsp90), an ATPase known to associate with PGK1. Activated Hsp90 plays a crucial role in cellular homeostasis and protection against various stressors, including oxidative stress.
-
Reduced Protein Aggregation: In models of Parkinson's disease, increased bioenergetic capacity is hypothesized to aid in the clearance of pathological protein aggregates, such as α-synuclein.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of Terazosin with PGK1 and its effects on cellular and physiological endpoints.
Table 1: Binding Affinity (Kd) of Terazosin and Substrates to PGK1
| Ligand | Binding Affinity (Kd) to PGK1 | Source |
| This compound | 2.78 µM | |
| ADP | 29 µM | |
| ATP | 330 µM |
Table 2: In Vitro PGK1 Enzyme Kinetics with Terazosin
| Condition | Parameter | Value | Source |
| Control | Apparent Km for ADP | 2.2 mM | |
| + 10 µM Terazosin | Apparent Km for ADP | 11.5 mM | |
| Dose-Response | Activating Concentration Range | 2.5 nM - 0.5 µM | |
| Dose-Response | Inhibitory Concentration Range | ≥ 2.5 µM |
Table 3: Effect of Terazosin on ATP Levels
| Model System | Terazosin Dose | Observed Effect | Source |
| Cell Lysate | Activating concentrations | ~40% transient increase in ATP | |
| Healthy Humans (Whole Blood) | 5 mg/day | 6.22% ± 1.62% increase from baseline |
Table 4: In Vivo Neuroprotective Efficacy of Terazosin
| Animal Model | Key Finding | Source |
| MPTP Mouse Model (PD) | Standard model shows ~50% loss of TH+ neurons in Substantia Nigra. Terazosin was found to slow or prevent neurodegeneration. | |
| 6-OHDA Rat Model (PD) | Standard model shows significant motor deficits (e.g., reduced latency to fall in rotarod test). Terazosin improved motor scores. | |
| Thy1-hTDP-43 Mouse (ALS) | Terazosin treatment increased the number of motor neurons. |
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: this compound's Core Signaling Pathway
Caption: Core signaling pathway of this compound in neuroprotection.
Diagram 2: Experimental Validation Workflow
Caption: A typical experimental workflow for validating PGK1 activators.
Experimental Protocols
4.1. In Vitro PGK1 Activity Assay (NADH-Coupled)
This protocol measures PGK1 activity in the reverse (glycolytic) direction by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM Triethanolamine, pH 7.6
-
Magnesium Sulfate (MgSO₄): 1 M stock
-
ATP: 100 mM stock
-
3-Phosphoglycerate (3-PG): 500 mM stock
-
NADH: 10 mM stock
-
EDTA: 50 mM stock
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): ~1000 units/mL
-
Recombinant human PGK1 enzyme
-
This compound stock solution in DMSO
-
-
Procedure:
-
Prepare a Reaction Master Mix containing Assay Buffer, MgSO₄ (final 2 mM), ATP (final 1 mM), 3-PG (final 5 mM), NADH (final 0.2 mM), EDTA (final 0.5 mM), and GAPDH (final 20 units/mL).
-
Aliquot the master mix into a 96-well UV-transparent plate.
-
Add this compound (for test wells) or DMSO (for control wells) to the desired final concentrations.
-
Initiate the reaction by adding a fixed amount of PGK1 enzyme to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Enzyme activity is proportional to the rate of NADH decrease (ΔA₃₄₀/min).
-
4.2. Cellular ATP Measurement (Luciferase-Based)
This protocol quantifies intracellular ATP from cultured neuronal cells using a luciferin-luciferase assay, where light output is proportional to the ATP concentration.
-
Reagents:
-
Neuronal cell culture (e.g., SH-SY5Y)
-
ATP Lysis Buffer (e.g., 10 mM Tris, 1 mM EDTA, 0.5% Triton X-100, pH 7.6)
-
ATP Assay Kit containing D-Luciferin and Firefly Luciferase
-
ATP Standard for standard curve generation
-
-
Procedure:
-
Culture neuronal cells in a 96-well plate and treat with this compound or vehicle for the desired duration.
-
Prepare an ATP standard curve by serially diluting the ATP standard in culture medium.
-
Prepare the ATP Detection Cocktail by mixing D-Luciferin and Luciferase in the provided assay buffer, according to the manufacturer's instructions. Protect from light.
-
Remove the culture plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of ATP Detection Cocktail equal to the culture volume to each well (e.g., 100 µL).
-
Mix briefly on an orbital shaker to induce cell lysis.
-
Measure luminescence immediately using a plate-reading luminometer.
-
Quantify the ATP concentration in samples by interpolating their luminescence values against the ATP standard curve.
-
4.3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of Terazosin to PGK1 in intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Reagents & Equipment:
-
Cultured cells expressing PGK1
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR machine or thermal cycler
-
SDS-PAGE and Western Blotting reagents
-
Anti-PGK1 primary antibody and corresponding secondary antibody
-
-
Procedure:
-
Treat two separate flasks of cultured cells, one with a saturating concentration of this compound (e.g., 10-20 µM) and one with vehicle (DMSO), for 1-2 hours.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension from each condition into multiple PCR tubes.
-
Heat the tubes to a range of different temperatures for 3 minutes using a thermal cycler (e.g., 40°C to 70°C in 2-3°C increments). One aliquot for each condition should be left at room temperature as a control.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 min).
-
Analyze the amount of soluble PGK1 remaining in the supernatant of each sample by Western Blot.
-
Plot the band intensity of soluble PGK1 versus temperature for both the vehicle- and Terazosin-treated samples. A rightward shift in the melting curve for the Terazosin-treated sample indicates target engagement and stabilization.
-
4.4. MPTP Mouse Model of Parkinson's Disease
This protocol induces parkinsonian pathology by administering the neurotoxin MPTP, which selectively destroys dopaminergic neurons in the substantia nigra.
-
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline
-
-
Procedure:
-
Dosing Regimen: A common subacute regimen involves intraperitoneal (i.p.) injection of MPTP (e.g., 20-30 mg/kg) once daily for 5 consecutive days. All handling of MPTP must be performed with strict adherence to safety protocols.
-
Terazosin Administration: Begin administration of this compound (e.g., via oral gavage or in drinking water) at a predetermined dose. Treatment can be initiated before, during, or after MPTP administration to test for protective or restorative effects. A control group receives MPTP and vehicle.
-
Behavioral Testing: 7-14 days after the final MPTP injection, assess motor function using tests like the rotarod (measuring latency to fall) or the pole test (measuring bradykinesia).
-
Histological Analysis: At the end of the study (e.g., 21 days post-MPTP), perfuse the animals and collect the brains. Process the brains for immunohistochemistry and perform stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc) to quantify neuronal loss. Compare the number of surviving neurons between the Terazosin-treated and vehicle-treated groups.
-
References
The Alpha Blocker Terazosin: From Discovery to a Stereoselective Synthesis of the (S)-Enantiomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Terazosin, a quinazoline-based compound, is a well-established α1-adrenergic receptor antagonist widely utilized in the clinical management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] This technical guide provides a comprehensive overview of the discovery and development of Terazosin, with a specific focus on the chiral synthesis of its biologically active (S)-enantiomer. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to serve as a valuable resource for professionals in the field of drug development and organic synthesis.
Discovery and Development
Terazosin was first patented in 1975 and introduced for medical use in 1985.[1] It emerged from research programs aimed at developing potent and selective α1-adrenoceptor antagonists. Its therapeutic effects stem from its ability to block α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[3][4] This dual action makes it effective in lowering blood pressure and alleviating the urinary symptoms associated with BPH.
Mechanism of Action: The α1-Adrenergic Signaling Pathway
Terazosin exerts its pharmacological effects by competitively inhibiting postsynaptic α1-adrenergic receptors. The binding of endogenous catecholamines, such as norepinephrine, to these G-protein coupled receptors (GPCRs) typically initiates a signaling cascade that leads to smooth muscle contraction. By blocking this interaction, Terazosin promotes vasodilation and relaxation of the prostatic smooth muscle.
The signaling pathway initiated by α1-adrenoceptor activation is depicted below:
References
- 1. Compound: TERAZOSIN HYDROCHLORIDE (CHEMBL3989562) - ChEMBL [ebi.ac.uk]
- 2. 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonxyl]piperazine hydrochloride | 63590-64-7 | FA28036 [biosynth.com]
- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
A Deep Dive into the Stereoselective Biological Activity of Terazosin: (S)- vs. (R)-Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin, a quinazoline-based compound, is a well-established pharmaceutical agent primarily used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. It functions as a selective antagonist of α1-adrenergic receptors, leading to smooth muscle relaxation in blood vessels and the prostate gland. As a chiral molecule, terazosin exists as two enantiomers: (S)-Terazosin and (R)-Terazosin. While the commercially available drug is a racemic mixture of both, emerging research has highlighted significant stereoselectivity in their biological activities. This technical guide provides a comprehensive analysis of the differential effects of (S)- and (R)-Terazosin on their primary and secondary biological targets, offering valuable insights for drug development and mechanistic studies.
Differential Activity at α-Adrenergic Receptors
The primary mechanism of action for terazosin's therapeutic effects is the blockade of α1-adrenergic receptors. However, the two enantiomers exhibit distinct binding affinities for the various subtypes of both α1- and α2-adrenoceptors.
Quantitative Analysis of Receptor Binding Affinities
Radioligand binding assays have been instrumental in elucidating the stereoselective interaction of terazosin enantiomers with adrenergic receptors. The binding affinities, represented by the inhibition constant (Ki), are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Adrenoceptor Subtype | This compound Ki (nM) | (R)-Terazosin Ki (nM) | Reference |
| α1a | 3.91 | Data Not Available | [1] |
| α1b | 0.79 | Data Not Available | [1] |
| α1d | 1.16 | Data Not Available | [1] |
| α2a | 729 | Data Not Available | [1] |
| α2B | 3.5 | Less potent than (S)-enantiomer | [1] |
| α2c | 46.4 | Data Not Available |
Note: While a direct side-by-side quantitative comparison for all subtypes from a single study is limited, the available data clearly indicates stereoselectivity, particularly at the α2B receptor.
Studies have shown that both the racemic mixture and the individual enantiomers have high and roughly equal affinity for α1-adrenoceptor subtypes, with Ki values in the low nanomolar range. This suggests that both (S)- and (R)-Terazosin are potent antagonists at α1 receptors, which aligns with the clinical efficacy of the racemic mixture in treating BPH and hypertension. However, a notable difference emerges in their interaction with α2-adrenoceptors. The (R)-enantiomer binds less potently to α2B sites compared to the (S)-enantiomer. The displacement potency of this compound has been observed to be stronger than the (R)-isomer at α1 High-affinity sites in bovine prostate and rat heart.
This differential affinity for α2B receptors suggests that the (S)-enantiomer may have a broader pharmacological profile than the (R)-enantiomer. The higher selectivity of (R)-Terazosin for α1- over α2B-adrenoceptors could potentially translate to a more targeted therapeutic effect with fewer side effects related to α2B modulation.
Signaling Pathway of α1-Adrenergic Receptors
The antagonism of α1-adrenergic receptors by (S)- and (R)-Terazosin interrupts the canonical Gq protein-coupled signaling cascade.
Emerging Targets: PGK1 and Phosphodiesterases
Beyond its well-documented effects on adrenergic receptors, recent studies have revealed that terazosin interacts with other key cellular proteins, suggesting additional mechanisms that may contribute to its overall pharmacological profile.
Activation of Phosphoglycerate Kinase 1 (PGK1)
Terazosin has been identified as an activator of phosphoglycerate kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway responsible for ATP production. This activation appears to be independent of its α1-adrenoceptor antagonism. The activation of PGK1 by terazosin is concentration-dependent, with stimulatory effects observed at lower concentrations and inhibition at higher concentrations. This suggests a complex, allosteric mechanism of action. By enhancing PGK1 activity, terazosin can increase cellular ATP levels, which may have neuroprotective and other beneficial effects.
Crucially, the current body of scientific literature does not differentiate between the (S) and (R) enantiomers of terazosin in their ability to activate PGK1. All published studies to date appear to have been conducted using the racemic mixture. This represents a significant knowledge gap and a promising area for future research to determine if there is a stereoselective effect on this important metabolic enzyme.
Phosphodiesterase (PDE) Inhibition
Some quinazoline derivatives are known to exhibit inhibitory activity against phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP. Inhibition of PDEs can lead to a variety of physiological effects, including smooth muscle relaxation. While it has been suggested that terazosin may have some PDE inhibitory activity, there is a lack of specific, quantitative data in the scientific literature to confirm this.
Furthermore, no studies to date have investigated the potential enantioselective inhibition of PDE enzymes by (S)- and (R)-Terazosin. This is another critical area where further research is needed to fully characterize the pharmacological profile of each enantiomer.
Experimental Protocols
For researchers aiming to investigate the differential activities of terazosin enantiomers, the following are generalized protocols for key in vitro assays.
Protocol 1: α-Adrenergic Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of (S)- and (R)-Terazosin to specific α-adrenoceptor subtypes.
1. Materials:
-
Cell membranes from cell lines stably expressing the desired human α-adrenoceptor subtype (e.g., α1a, α1b, α1d, α2B).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1 receptors).
-
This compound and (R)-Terazosin of high purity.
-
Non-specific ligand (e.g., phentolamine) to determine non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Cell harvester and glass fiber filters.
-
Scintillation counter and scintillation fluid.
2. Methodology:
-
Prepare serial dilutions of this compound and (R)-Terazosin.
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess non-specific ligand), and competitive binding (membranes + radioligand + varying concentrations of test enantiomer).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value (concentration of the enantiomer that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Phosphoglycerate Kinase 1 (PGK1) Activity Assay
This is a coupled enzyme assay to measure the effect of terazosin enantiomers on PGK1 activity.
1. Materials:
-
Purified recombinant human PGK1.
-
This compound and (R)-Terazosin.
-
Substrates: 3-Phosphoglycerate (3-PG) and ATP.
-
Coupling enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
-
NADH.
-
Reaction buffer (e.g., Tris-HCl buffer with MgSO₄).
-
Spectrophotometer capable of reading absorbance at 340 nm.
2. Methodology:
-
Prepare a master mix containing the reaction buffer, 3-PG, ATP, NADH, and GAPDH.
-
Add the master mix to cuvettes or a 96-well plate.
-
Add varying concentrations of (S)- or (R)-Terazosin to the respective wells/cuvettes. Include a control with no terazosin.
-
Initiate the reaction by adding a fixed amount of purified PGK1.
-
Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode. The oxidation of NADH to NAD⁺ by GAPDH is coupled to the formation of 1,3-bisphosphoglycerate by PGK1 in the reverse reaction, leading to a decrease in absorbance.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Compare the V₀ in the presence of each enantiomer to the control to determine the percent activation or inhibition.
Protocol 3: Phosphodiesterase (PDE) Activity Assay
This protocol, often utilizing a luminescence-based kit, measures the inhibition of specific PDE isoforms by terazosin enantiomers.
1. Materials:
-
Purified recombinant human PDE enzyme (specific isoform of interest).
-
This compound and (R)-Terazosin.
-
Substrate: cAMP or cGMP.
-
Commercial PDE activity assay kit (e.g., PDE-Glo™ from Promega), which typically includes reaction buffer, termination buffer, and detection reagents.
-
Luminometer.
2. Methodology:
-
Prepare serial dilutions of (S)- and (R)-Terazosin.
-
In a white, opaque 96-well plate, add the PDE enzyme and the test enantiomer at various concentrations. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate to allow the PDE to hydrolyze the cyclic nucleotide.
-
Stop the reaction by adding the termination buffer.
-
Add the detection reagents according to the kit manufacturer's instructions. This typically involves a series of reactions that result in a luminescent signal that is inversely proportional to the PDE activity.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of the enantiomers and determine the IC50 values.
Conclusion and Future Directions
The biological activity of terazosin is clearly stereoselective. While both (S)- and (R)-enantiomers are potent antagonists of α1-adrenergic receptors, they exhibit differential affinity for the α2B subtype, with the (S)-enantiomer being more potent. This suggests that developing enantiopure formulations could lead to more targeted therapies with potentially improved side-effect profiles.
The discovery of terazosin's ability to activate PGK1 has opened up new therapeutic avenues, particularly in the context of neurodegenerative diseases. However, a significant gap in the current understanding is the lack of data on the stereoselective effects of the enantiomers on PGK1. Similarly, the potential inhibitory effects on phosphodiesterases remain largely unexplored for both the racemate and the individual enantiomers.
Future research should focus on:
-
Elucidating the enantioselective activation of PGK1: Determining which enantiomer is responsible for, or more potent in, activating PGK1 is critical for developing novel neuroprotective agents.
-
Investigating the stereospecific inhibition of PDEs: A comprehensive screening against a panel of PDE isoforms could reveal novel activities and further differentiate the pharmacological profiles of the two enantiomers.
-
In vivo comparative studies: Preclinical and clinical studies comparing the efficacy and safety of enantiopure (S)- and (R)-Terazosin are warranted to translate these in vitro findings into improved therapeutic outcomes.
By addressing these knowledge gaps, the scientific and medical communities can fully harness the therapeutic potential of each of terazosin's enantiomers, paving the way for the development of more refined and effective treatments.
References
Target Identification and Validation for (S)-Terazosin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Terazosin is the levorotatory enantiomer of the quinazoline-based compound Terazosin. Traditionally, Terazosin has been utilized as a selective antagonist of alpha-1 adrenergic receptors for the treatment of benign prostatic hyperplasia and hypertension.[1][2] Recent research, however, has unveiled novel targets and mechanisms of action for Terazosin, suggesting its potential therapeutic application in other indications, including neurodegenerative diseases. This guide provides a comprehensive technical overview of the target identification and validation strategies for this compound, with a focus on its established and putative molecular targets. We will delve into the experimental methodologies employed to elucidate these interactions and present the available quantitative data to support these findings.
Established and Putative Molecular Targets
The therapeutic effects and off-target activities of this compound are a consequence of its interaction with multiple protein targets. These can be broadly categorized into its well-established targets, the alpha-adrenergic receptors, and more recently identified targets such as Phosphoglycerate Kinase 1 (PGK1). Additionally, Cyclin-Dependent Kinase 9 (CDK9) has been suggested as a potential, though less validated, target.
Alpha-1 Adrenergic Receptors
This compound is a potent antagonist of alpha-1 adrenergic receptors.[2] Its high affinity for these G-protein coupled receptors leads to the relaxation of smooth muscle in blood vessels and the prostate, which is the basis for its use in treating hypertension and benign prostatic hyperplasia.[1] The enantiomers of Terazosin have been shown to have high and roughly equal affinity for the subtypes of alpha-1 adrenoceptors.[2]
| Target Receptor | This compound Ki (nM) |
| Alpha-1a Adrenoceptor | 3.91 |
| Alpha-1b Adrenoceptor | 0.79 |
| Alpha-1d Adrenoceptor | 1.16 |
Note: Data from radioligand binding assays.
Antagonism of alpha-1 adrenergic receptors by this compound blocks the downstream signaling cascade typically initiated by endogenous catecholamines like norepinephrine. This prevents the activation of phospholipase C, which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels leads to smooth muscle relaxation.
Phosphoglycerate Kinase 1 (PGK1)
A novel and significant target of Terazosin is the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1). Studies have shown that racemic Terazosin directly binds to and activates PGK1, leading to an increase in ATP production. This interaction is independent of its effects on alpha-1 adrenergic receptors. The binding of Terazosin to PGK1 is thought to facilitate the release of ATP, a rate-limiting step in the enzyme's catalytic cycle.
It is important to note that while the data strongly supports the interaction of racemic Terazosin with PGK1, specific quantitative binding and activation data for the (S)-enantiomer is not yet available in the reviewed literature. The following data pertains to the racemic mixture.
| Ligand | Target | Method | Kd (µM) |
| Racemic Terazosin | PGK1 | Isothermal Titration Calorimetry (ITC) | 2.78 |
The effect of racemic Terazosin on PGK1 activity is biphasic. At low nanomolar to micromolar concentrations, it activates the enzyme, while at higher micromolar concentrations, it becomes inhibitory.
| Racemic Terazosin Concentration | Effect on PGK1 Activity |
| 2.5 nM - 0.5 µM | Activation |
| ≥ 2.5 µM | Inhibition |
The activation of PGK1 by this compound initiates a signaling cascade that enhances cellular stress resistance. The increased ATP production resulting from PGK1 activation is thought to enhance the chaperone activity of Heat Shock Protein 90 (Hsp90), to which PGK1 is known to associate. Activated Hsp90 can then modulate the activity of various client proteins, including the serine/threonine kinase Akt, a key regulator of cell survival and proliferation.
Cyclin-Dependent Kinase 9 (CDK9)
Cyclin-Dependent Kinase 9 (CDK9) is a putative target of this compound. CDK9 is a key regulator of transcriptional elongation, and its inhibition is being explored as a therapeutic strategy in various diseases, particularly cancer. To date, there is no direct evidence or quantitative data in the reviewed literature to confirm a direct interaction between this compound and CDK9. Further investigation using the experimental methods outlined below is required to validate this potential target.
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the release of paused Pol II and subsequent transcriptional elongation of target genes. Inhibition of CDK9 would block this process, leading to a decrease in the transcription of short-lived proteins.
Experimental Protocols for Target Identification and Validation
A variety of experimental techniques are employed to identify and validate the molecular targets of small molecules like this compound. The following sections detail the methodologies for key experiments.
Experimental Workflow
A general workflow for target identification and validation often involves a combination of affinity-based, biophysical, and cellular assays.
Affinity Chromatography
Principle: This technique is used to isolate proteins that physically interact with a small molecule. The small molecule of interest is immobilized on a solid support (e.g., agarose beads) to create an "affinity matrix". A cell lysate is then passed over this matrix, and proteins that bind to the immobilized molecule are captured. After washing away non-specifically bound proteins, the target proteins are eluted and identified, typically by mass spectrometry.
Detailed Methodology:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached to a position on the molecule that does not interfere with target binding.
-
Incubate the derivatized this compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Affinity Pull-down:
-
Incubate the this compound-immobilized beads with the cell lysate for several hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with beads that have been derivatized with the linker alone or blocked.
-
As a competition control, pre-incubate the lysate with an excess of free this compound before adding the affinity beads.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a variety of methods, such as:
-
Competition with a high concentration of free this compound.
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).
-
Excise protein bands that are specific to the this compound pull-down and absent in the control lanes.
-
Identify the proteins by in-gel digestion followed by mass spectrometry (e.g., LC-MS/MS).
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical assay that assesses the direct binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. If a ligand is bound to the protein, the protein-ligand complex is often more stable and will denature at a higher temperature. This thermal shift can be detected by measuring the amount of soluble protein remaining at different temperatures.
Detailed Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period to allow for compound uptake and target engagement.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes). The temperature range should span the melting temperature of the target protein.
-
Immediately cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
ELISA or other immunoassays: Use a plate-based format for higher throughput quantification.
-
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
An isothermal dose-response fingerprint (ITDRF) can be generated by heating all samples at a single temperature (chosen from the melting curve) and varying the concentration of this compound to determine the EC50 for target engagement.
-
Kinobeads Assay
Principle: The Kinobeads assay is a chemical proteomics approach specifically designed for profiling the targets of kinase inhibitors. It utilizes a set of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. The assay is performed in a competitive binding format where a cell lysate is pre-incubated with the compound of interest before adding the Kinobeads. If the compound binds to specific kinases, it will prevent them from being captured by the beads. The proteins bound to the beads are then identified and quantified by mass spectrometry to determine the target profile and binding affinities of the compound.
Detailed Methodology:
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from the cell line or tissue of interest as described for affinity chromatography.
-
-
Competition Binding:
-
Aliquot the cell lysate and incubate with a range of concentrations of this compound or a vehicle control for a defined period at 4°C.
-
Add the Kinobeads slurry to each lysate and incubate further to allow for the capture of kinases not bound by this compound.
-
-
Enrichment and Digestion:
-
Wash the Kinobeads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, plot the amount bound to the beads as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the apparent dissociation constant (Kd) for the interaction of this compound with each kinase.
-
In Vitro PGK1 Activity Assay
Principle: This assay measures the enzymatic activity of purified PGK1 in the presence of varying concentrations of this compound. The forward reaction of PGK1 produces ATP, which can be coupled to another enzymatic reaction that results in a measurable change, such as the production of NADH, which can be monitored by absorbance at 340 nm.
Detailed Methodology:
-
Reagents and Buffers:
-
Purified recombinant human or mouse PGK1.
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.6, 100 mM NaCl, 0.1 mM MgSO4, 10 mM Na2HPO4, 2 mM DTT).
-
Substrate mix containing:
-
Glyceraldehyde-3-phosphate (GAP)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Adenosine diphosphate (ADP)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer and the substrate mix (excluding ADP).
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Add the purified PGK1 enzyme to each well and incubate briefly.
-
Initiate the reaction by adding ADP to all wells.
-
Measure the absorbance at 340 nm at multiple time points to monitor the rate of NADH production.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the reaction velocity as a function of the this compound concentration to determine the dose-response curve and identify the concentrations at which activation or inhibition occurs.
-
Conclusion
The target landscape of this compound extends beyond its well-characterized antagonism of alpha-1 adrenergic receptors. The identification of PGK1 as a novel target has opened up new avenues for its therapeutic application, particularly in diseases associated with metabolic dysregulation. While the current evidence for the interaction with PGK1 is primarily based on studies with racemic Terazosin, the methodologies outlined in this guide provide a clear path for the specific validation and quantitative characterization of this compound's interaction with PGK1 and other potential targets like CDK9. A thorough understanding of the on- and off-target activities of this compound is crucial for its continued development and for harnessing its full therapeutic potential in a safe and effective manner. Future studies should focus on elucidating the enantiomer-specific interactions to provide a more complete picture of the pharmacology of this compound.
References
(S)-Terazosin's Role in Modulating Cellular ATP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin, a quinazoline-derivative alpha-1 adrenergic receptor antagonist, is an established therapeutic for benign prostatic hyperplasia and hypertension.[1] Recent research has unveiled a novel mechanism of action for this compound, independent of its effects on adrenoceptors, positioning it as a modulator of cellular energy metabolism.[2] Specifically, Terazosin has been identified as an activator of phosphoglycerate kinase 1 (PGK1), a pivotal ATP-generating enzyme in the glycolytic pathway.[3][4] This activation leads to an increase in cellular ATP levels, with significant implications for cell survival and function, particularly in the context of neurodegenerative diseases where impaired energy metabolism is a key pathological feature.[3]
This technical guide provides an in-depth overview of the role of Terazosin in modulating cellular ATP levels, focusing on its molecular mechanism, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. While the user query specified (S)-Terazosin, the bulk of the available scientific literature refers to "Terazosin" or "TZ," strongly suggesting the use of the racemic mixture in these studies. One study on its effects on alpha-1-adrenoceptors found the enantiomers to be approximately equipotent. In the absence of specific studies on the enantiomers' effects on PGK1, this guide will refer to the compound as Terazosin, with the understanding that the research likely utilized the racemic form.
Core Mechanism: Activation of Phosphoglycerate Kinase 1 (PGK1)
The primary mechanism by which Terazosin modulates cellular ATP is through its direct interaction with PGK1. PGK1 catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, producing 3-phosphoglycerate and the first molecule of ATP in the glycolytic pathway.
Terazosin's interaction with PGK1 is complex and exhibits a biphasic dose-response. At low concentrations, it acts as an activator, while at higher concentrations, it becomes inhibitory. The activation is thought to occur through the promotion of ATP release from the enzyme, which can be a rate-limiting step in the catalytic cycle. Structurally, Terazosin binds to the ADP/ATP binding pocket of PGK1. A proposed model suggests that at low concentrations, Terazosin binding creates a bypass pathway that accelerates product (ATP) release, thereby increasing the overall enzymatic rate. At high concentrations, it acts as a competitive inhibitor, blocking the binding of ADP.
Signaling Pathway
The increase in cellular ATP initiated by Terazosin's activation of PGK1 has downstream consequences, most notably the activation of Heat Shock Protein 90 (Hsp90). Hsp90 is an ATP-dependent molecular chaperone that plays a critical role in protein folding, stability, and function. The enhanced ATP levels resulting from PGK1 activation are thought to fuel the ATPase activity of Hsp90, leading to its activation. Activated Hsp90, in turn, can promote cell survival and stress resistance through various mechanisms, including the inhibition of apoptosis.
References
Preliminary In Vitro Studies of (S)-Terazosin on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preliminary in vitro studies investigating the effects of (S)-Terazosin on neuronal cells. While much of the existing research has been conducted using racemic Terazosin, this document focuses on the neuroprotective mechanisms relevant to the (S)-enantiomer. The primary mechanism of action discussed is the activation of phosphoglycerate kinase 1 (PGK1), an ATP-generating enzyme in the glycolytic pathway. This activation leads to enhanced energy metabolism and subsequent neuroprotective effects against various stressors. This guide summarizes key quantitative data, details experimental protocols for relevant assays, and provides visual representations of the signaling pathways and experimental workflows.
Introduction
Terazosin, a quinazoline derivative, is a well-known α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia and hypertension.[1] Recent studies have unveiled a novel, off-target effect of Terazosin: the activation of phosphoglycerate kinase 1 (PGK1).[2] This discovery has spurred interest in its potential as a neuroprotective agent for neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).[1][3] The neuroprotective effects of Terazosin are attributed to its ability to boost cellular energy metabolism by increasing glycolysis and ATP production.[4] While most in vitro studies have utilized racemic Terazosin, research on its enantiomers suggests they are approximately equipotent in their affinity for α1-adrenoceptor subtypes. This guide will focus on the in vitro neuroprotective effects of Terazosin on neuronal cells, with the understanding that this compound is a key component of the racemic mixture and is expected to contribute to these effects.
Mechanism of Action: PGK1 Activation
The neuroprotective effects of Terazosin in neuronal cells are primarily mediated through the activation of the glycolytic enzyme PGK1. This mechanism is independent of its α1-adrenergic receptor blocking activity.
Signaling Pathway of Terazosin-Induced Neuroprotection
Caption: Signaling pathway of this compound-mediated neuroprotection.
Experimental Workflow for Assessing Neuroprotection
Caption: General experimental workflow for in vitro neuroprotection studies.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of racemic Terazosin on neuronal and other relevant cell types. These findings provide a strong basis for the expected effects of this compound.
Table 1: Effect of Terazosin on PGK1 Activity
| Parameter | Value | Cell/System Type | Reference |
| Binding Affinity (Kd) | 2.9 µM | Purified PGK1 | |
| Activation Concentration | 2.5 nM - 0.5 µM | Purified PGK1 | |
| Inhibition Concentration | > 2.5 µM | Purified PGK1 |
Table 2: Neuroprotective Effects of Terazosin in SH-SY5Y Cells
| Assay | Toxin/Stressor | Terazosin Concentration | Observed Effect | Reference |
| Cell Viability | MPP+ | 2.5 µM | Increased cell survival | |
| ATP Levels | MPP+ | 2.5 µM | Increased intracellular ATP | |
| ROS Levels | MPP+ | 2.5 µM | Reduced ROS levels |
Table 3: Neuroprotective Effects of Terazosin in Other Neuronal Models
| Cell Type | Toxin/Stressor | Terazosin Concentration | Observed Effect | Reference |
| ESC-derived motor neurons | Oxidative Stress | Not specified | Protected against cell death | |
| Primary Neuron Culture | FUS-P525L-GFP | Not specified | Reduced protein aggregate density |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Terazosin's neuroprotective effects.
Cell Culture and Toxin-Induced Neurodegeneration Model
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.
-
Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity: To model Parkinson's disease-like neurodegeneration, cells are treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that inhibits complex I of the mitochondrial electron transport chain. A typical concentration used is 0.5 mM to 1.5 mM MPP+ for 24-48 hours.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before adding the neurotoxin (e.g., MPP+).
-
MTT Incubation: After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Intracellular ATP Measurement (Luciferase-Based Assay)
This assay quantifies the amount of ATP present in the cell lysate.
-
Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer provided with a commercial ATP assay kit.
-
Luciferase Reaction: In a luminometer-compatible plate, mix the cell lysate with a luciferase/luciferin reagent. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Detection: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.
Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)
This assay measures the levels of intracellular ROS.
-
Cell Seeding and Treatment: Seed and treat the cells in a black, clear-bottom 96-well plate as described for the cell viability assay.
-
DCF-DA Loading: After treatment, wash the cells with a suitable buffer (e.g., PBS or HBSS) and then incubate them with 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30-45 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells again to remove any extracellular probe.
-
Fluorescence Measurement: Add buffer back to the wells and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. The fluorescence intensity is proportional to the amount of ROS.
Conclusion
The in vitro evidence strongly suggests that racemic Terazosin, and by extension its (S)-enantiomer, exhibits significant neuroprotective properties in neuronal cell models. The primary mechanism of this protection is the activation of PGK1, leading to an increase in cellular energy metabolism and a reduction in oxidative stress. The data and protocols presented in this guide provide a solid foundation for further research into the specific therapeutic potential of this compound for neurodegenerative diseases. Future studies should focus on directly comparing the neuroprotective efficacy and PGK1 activation of the (S)- and (R)-enantiomers to fully elucidate the stereospecific effects of this promising compound.
References
The effect of (S)-Terazosin on the glycolysis pathway
An In-Depth Technical Guide: The Effect of (S)-Terazosin on the Glycolysis Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Terazosin (TZ), a clinically approved α1-adrenergic receptor antagonist, has been identified as having a novel, non-canonical mechanism of action that directly impacts cellular energy metabolism. This effect is primarily attributed to its (S)-enantiomer. This compound directly binds to and activates Phosphoglycerate Kinase 1 (PGK1), a critical enzyme in the glycolytic pathway.[1][2] This activation enhances the rate of glycolysis, leading to increased production of adenosine triphosphate (ATP) and downstream metabolites.[2][3] The resulting bioenergetic boost confers significant cellular advantages, including neuroprotection and enhanced stress resistance, making this compound and its analogs promising therapeutic candidates for neurodegenerative diseases like Parkinson's and other conditions linked to metabolic dysfunction.[4] This guide provides a detailed overview of the mechanism, quantitative effects, and experimental methodologies used to characterize the interaction between this compound and the glycolysis pathway.
Mechanism of Action: this compound as a PGK1 Activator
The primary mechanism by which this compound influences glycolysis is through its direct interaction with Phosphoglycerate Kinase 1 (PGK1).
-
Role of PGK1 in Glycolysis: PGK1 is a pivotal enzyme in the glycolytic pathway, catalyzing the first ATP-generating step. It facilitates the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (3-PG) and ATP. This reaction is crucial for the net energy yield of glycolysis.
-
Binding and Activation: X-ray crystallography and enzymology studies have revealed that Terazosin binds directly to PGK1 at its ADP/ATP binding pocket. Specifically, the 2,4-diamino-6,7-dimethoxyisoquinazoline portion of the Terazosin molecule occupies the site, overlapping with the adenine ring of ADP. This binding is thought to promote the release of the product, ATP, from the enzyme, thereby increasing its catalytic turnover rate.
-
Biphasic Dose-Response: The effect of Terazosin on PGK1 activity is notably biphasic. At lower, nanomolar to low micromolar concentrations, it acts as an activator. However, at higher concentrations, it behaves as a competitive inhibitor, as its occupation of the ATP/ADP binding site begins to block substrate access. This "sweet spot" dosage is critical for its therapeutic effect.
-
Downstream Signaling: The primary consequence of PGK1 activation is an increase in cellular ATP levels. This enhanced energy currency can, in turn, augment the activity of other ATP-dependent cellular machinery. One key example is the molecular chaperone Hsp90, an ATPase known to associate with PGK1. The ATP generated by PGK1 enhances Hsp90's chaperone activity, promoting broad cellular stress resistance.
Signaling Pathway Visualization
References
- 1. pnas.org [pnas.org]
- 2. Enhancing glycolysis attenuates Parkinson’s disease progression in models and clinical databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of (S)-Terazosin
For use by researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the laboratory-scale synthesis of (S)-Terazosin. The synthesis involves a two-step process: first, the preparation of racemic Terazosin hydrochloride, followed by the chiral resolution of the enantiomers to isolate the desired (S)-isomer.
Introduction
Terazosin is a selective α1-adrenergic receptor antagonist utilized in the management of benign prostatic hyperplasia (BPH) and hypertension. The pharmacological activity of Terazosin resides primarily in one of its enantiomers. This protocol details a reliable method for obtaining the enantiomerically pure this compound for research and development purposes. The synthesis commences with the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline and 1-(2-tetrahydrofuroyl)piperazine to yield racemic Terazosin. Subsequently, the enantiomers are resolved using semi-preparative chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and resolution of this compound.
| Parameter | Value | Reference |
| Racemic Terazosin Synthesis | ||
| Starting Material 1 | 2-chloro-4-amino-6,7-dimethoxyquinazoline | [1] |
| Starting Material 2 | 1-(2-tetrahydrofuroyl)piperazine | [1] |
| Solvent | n-Butanol and Water | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | ~9 hours | [1] |
| Yield of Racemic Terazosin HCl Dihydrate | 85-95% | |
| Chiral Resolution | ||
| Chromatographic Mode | Semi-preparative HPLC | |
| Chiral Stationary Phase | Immobilised-type Chiralpak IC | |
| Mobile Phase | Methanol-DEA 100:0.1 (v/v) | |
| Isolated Enantiomeric Purity | ≥ 99% enantiomeric excess (ee) |
Experimental Protocols
Part 1: Synthesis of Racemic Terazosin Hydrochloride Dihydrate
This protocol is adapted from established methods for the synthesis of Terazosin hydrochloride.
Materials:
-
2-chloro-4-amino-6,7-dimethoxyquinazoline
-
1-(2-tetrahydrofuroyl)piperazine
-
n-Butanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-tetrahydrofuroyl)piperazine (1 equivalent).
-
Add n-butanol and water to the flask. The ratio of n-butanol to water should be approximately 13:1 by volume.
-
While stirring, add 2-chloro-4-amino-6,7-dimethoxyquinazoline (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain at this temperature for approximately 9 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Continue stirring at room temperature for an additional 10-12 hours to allow for complete crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold n-butanol.
-
Dry the product in a vacuum oven at 40-50°C to yield racemic Terazosin hydrochloride dihydrate.
Part 2: Chiral Resolution of this compound
This protocol outlines the semi-preparative HPLC method for the separation of Terazosin enantiomers.
Materials and Equipment:
-
Racemic Terazosin hydrochloride dihydrate (from Part 1)
-
Methanol (HPLC grade)
-
Diethylamine (DEA)
-
Semi-preparative HPLC system with a UV detector
-
Immobilised-type Chiralpak IC column
-
Sample vials
-
Collection tubes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and diethylamine in a 100:0.1 volume ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic Terazosin hydrochloride dihydrate in the mobile phase to a suitable concentration for injection.
-
HPLC Separation:
-
Equilibrate the Chiralpak IC column with the mobile phase at a constant flow rate.
-
Inject the dissolved racemic Terazosin sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector.
-
Collect the fractions corresponding to each enantiomeric peak in separate collection tubes. The absolute configuration of the enantiomers can be determined by comparing their specific rotations with literature values.
-
-
Isolation of this compound:
-
Combine the fractions containing the desired (S)-enantiomer.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
The purity of the isolated enantiomer should be confirmed by analytical chiral HPLC, with an expected enantiomeric excess of ≥ 99%.
-
Mandatory Visualization
The following diagrams illustrate the synthesis workflow for this compound.
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for the Chiral Separation of Terazosin Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin is a selective alpha-1 adrenergic blocker utilized for the treatment of benign prostatic hyperplasia and hypertension. As Terazosin possesses a chiral center, it exists as two enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for the enantioselective analysis of Terazosin.
This document provides detailed application notes and protocols for the chiral separation of Terazosin enantiomers using various HPLC methods. The information is compiled from peer-reviewed scientific literature and established analytical practices.
Quantitative Data Summary
The following tables summarize the quantitative data from validated HPLC methods for the chiral separation of Terazosin enantiomers.
Table 1: Method Performance under Reversed-Phase Conditions
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiralpak IC | [1][2] |
| Mobile Phase | Methanol:Water:Diethylamine (95:5:0.1, v/v/v) | [1][2] |
| Linearity Range | 8.76 - 26.28 µg/mL for each enantiomer | [1] |
| Limit of Detection (LOD) | 10 ng/mL | |
| Limit of Quantification (LOQ) | 30 ng/mL | |
| Intra- and Inter-day Precision (RSD%) | < 1.66% |
Table 2: Method Performance for Semi-Preparative Separation
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiralpak IC | |
| Mobile Phase | Methanol:Diethylamine (100:0.1, v/v) | |
| Sample Load | 5.3 mg of racemic Terazosin | |
| Elution Time | < 12 minutes | |
| Purity of Isolated Enantiomers | ≥ 99% enantiomeric excess (ee) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Protocol 1: Analytical Chiral Separation of Terazosin Enantiomers (Reversed-Phase)
1. Objective: To achieve baseline separation of Terazosin enantiomers for quantification in bulk drug or pharmaceutical formulations.
2. Materials and Reagents:
-
Terazosin Hydrochloride reference standard (racemic)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Diethylamine (DEA)
-
0.45 µm membrane filters for solvent and sample filtration
3. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak IC (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol : Water : Diethylamine (95:5:0.1, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 20 µL.
4. Standard Solution Preparation:
-
Prepare a stock solution of racemic Terazosin Hydrochloride in the mobile phase at a concentration of approximately 100 µg/mL.
-
From the stock solution, prepare working standard solutions within the linear range (e.g., 10, 15, 20, 25 µg/mL).
-
Filter all solutions through a 0.45 µm filter before injection.
5. Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve an appropriate amount of the Terazosin sample in the mobile phase to obtain a concentration within the established linear range.
-
Pharmaceutical Formulation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a known amount of Terazosin and dissolve it in the mobile phase. Sonicate for 15-20 minutes to ensure complete dissolution and then dilute to the desired concentration. Centrifuge or filter the solution to remove any undissolved excipients.
6. System Suitability: Before sample analysis, perform system suitability tests by injecting the standard solution (e.g., six replicate injections). The acceptance criteria are typically:
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (T): ≤ 2.0 for each enantiomer peak.
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%.
7. Data Analysis: Identify the peaks corresponding to the two enantiomers based on their retention times. Calculate the concentration of each enantiomer in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Protocol 2: Semi-Preparative Chiral Separation of Terazosin Enantiomers
1. Objective: To isolate individual enantiomers of Terazosin with high enantiomeric purity.
2. Materials and Reagents:
-
Racemic Terazosin Hydrochloride
-
Methanol (HPLC grade)
-
Diethylamine (DEA)
3. Instrumentation and Chromatographic Conditions:
-
Preparative HPLC System: A preparative or semi-preparative HPLC system with a high-capacity pump, a larger volume injector, a preparative-scale column, and a UV detector with a flow cell suitable for higher concentrations.
-
Chiral Column: A semi-preparative Chiralpak IC column.
-
Mobile Phase: Methanol : Diethylamine (100:0.1, v/v).
-
Flow Rate: To be optimized based on the column dimensions (typically higher than analytical scale).
-
Detection Wavelength: 238 nm or a wavelength suitable for detecting higher concentrations without detector saturation.
-
Injection Volume: A larger volume suitable for the semi-preparative column, containing approximately 5.3 mg of the racemic sample.
4. Sample Preparation:
-
Prepare a concentrated solution of racemic Terazosin in the mobile phase. The concentration will depend on the column capacity and should be optimized to achieve good separation without overloading.
5. Fraction Collection:
-
Inject the concentrated sample onto the semi-preparative column.
-
Monitor the chromatogram and collect the fractions corresponding to each eluting enantiomer peak.
6. Purity Analysis:
-
Analyze the collected fractions using the analytical HPLC method (Protocol 1) to determine the enantiomeric excess (ee) of each isolated enantiomer.
Visualizations
The following diagrams illustrate the experimental workflows for the chiral separation of Terazosin enantiomers.
Caption: Experimental Workflow for Analytical HPLC Chiral Separation of Terazosin.
Caption: Workflow for Semi-Preparative Chiral Separation and Purity Analysis of Terazosin.
References
Application Notes and Protocols for (S)-Terazosin Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo administration of Terazosin in rodent models, intended to guide researchers in designing and executing preclinical studies. While the primary focus of this document is on the administration of racemic Terazosin due to the prevalence of its use in published literature, information regarding the (S)-enantiomer is discussed where available. This document includes detailed experimental protocols, a summary of quantitative data in structured tables, and visualizations of relevant signaling pathways and experimental workflows.
Disclaimer: The majority of the following protocols are based on studies using racemic Terazosin. No specific in vivo administration protocols for (S)-Terazosin were identified in the reviewed literature. In vitro studies have shown that the (R) and (S) enantiomers of Terazosin are approximately equipotent in their affinity for alpha-1 adrenoceptors.[1] Therefore, the protocols for racemic Terazosin can serve as a strong starting point for dose-finding studies with the (S)-enantiomer. Researchers should, however, conduct preliminary dose-response and toxicity studies specific to the (S)-enantiomer.
Introduction
Terazosin is a quinazoline derivative and a selective alpha-1 adrenergic receptor antagonist.[2][3] It is clinically used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[4][5] Recent research has uncovered novel mechanisms of action for Terazosin, including the activation of phosphoglycerate kinase 1 (PGK1) and subsequent enhancement of glycolysis and ATP levels, suggesting its potential therapeutic role in neurodegenerative diseases like Parkinson's disease and amyotrophic lateral sclerosis (ALS).
This document outlines established protocols for the in vivo administration of Terazosin in rats and mice, covering various routes of administration and dose ranges to assist in the planning of studies investigating its diverse pharmacological effects.
Data Presentation: Quantitative Administration Protocols
The following tables summarize the dosages, administration routes, and experimental contexts for Terazosin in rodent models based on published studies.
Table 1: Terazosin Administration in Rat Models
| Indication/Model | Strain | Route of Administration | Dosage | Vehicle | Duration | Reference |
| Hypertension | Spontaneously Hypertensive Rat (SHR) | Oral | 0.1 - 3.0 mg/kg/day | Not Specified | 5 days | |
| Hypertension | Spontaneously Hypertensive Rat (SHR) Pups | Subcutaneous (SC) | 0.5 mg/kg, twice daily | Saline | 21 days | |
| Benign Prostatic Hyperplasia | Wistar Rat | Oral (gavage) | 1.2 mg/kg, every other day | Water for injection/Distilled water | 120 days | |
| Pharmacokinetics | Sprague-Dawley Rat | Oral (gavage) | 5 mg/kg | Not Specified | Single dose | |
| Toxicity Study | Not Specified | Intravenous (IV) | 10, 40, 150 mg/kg/day | 15 mg/mL solution | 1 month | |
| Behavioral Study | Sprague-Dawley Rat | Intraventricular | Not Specified | Not Specified | Single dose | |
| Carcinogenicity | Not Specified | In feed | 8, 40, 250 mg/kg/day | Feed | 2 years |
Table 2: Terazosin Administration in Mouse Models
| Indication/Model | Strain | Route of Administration | Dosage | Vehicle | Duration | Reference |
| Parkinson's Disease Model | Not Specified | In drinking water | ~0.03 mg/kg/day | Drinking water | Continuous | |
| Sepsis Model | BALB/C Mouse | Intraperitoneal (IP) | 0.4 mg/kg | Not Specified | Single dose | |
| Carcinogenicity | Not Specified | In feed | 32 mg/kg/day | Feed | 2 years |
Experimental Protocols
Oral Administration (Gavage) in Rats
This protocol is adapted from a study investigating the effects of Terazosin on the rat ventral prostate.
Materials:
-
Terazosin Hydrochloride
-
Vehicle: Sterile distilled water or water for injection
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve Terazosin hydrochloride in the chosen vehicle to achieve the desired final concentration (e.g., for a 1.2 mg/kg dose in a 300g rat receiving a volume of 1 mL/kg, the concentration would be 0.36 mg/mL).
-
Ensure the solution is homogenous. Terazosin hydrochloride is freely soluble in water.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the appropriate volume of the dosing solution based on the animal's body weight.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
-
Frequency:
-
In the cited study, administration was performed every other day for 120 days.
-
Subcutaneous (SC) Administration in Rat Pups
This protocol is based on a study examining the developmental effects of Terazosin on blood pressure.
Materials:
-
Terazosin Hydrochloride
-
Vehicle: Sterile saline (0.9% NaCl)
-
Insulin syringes with appropriate gauge needles (e.g., 27G)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve Terazosin hydrochloride in sterile saline to the desired concentration (e.g., 0.5 mg/mL for a 1 mL/kg injection volume).
-
-
Animal Handling and Dosing:
-
Gently lift the loose skin on the back of the neck of the rat pup to form a tent.
-
Insert the needle into the subcutaneous space.
-
Inject the calculated volume of the dosing solution based on the pup's body weight.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Frequency:
-
The protocol cited administered the dose twice daily from postnatal day 1 through 21.
-
Administration in Drinking Water for Mice
This method is suitable for long-term administration and is based on a study in a Parkinson's disease model.
Materials:
-
Terazosin Hydrochloride
-
Drinking water
-
Water bottles
Procedure:
-
Preparation of Medicated Water:
-
Calculate the total daily water consumption per mouse (average is ~5 mL/day).
-
Determine the desired daily dose (e.g., 0.03 mg/kg/day). For a 25g mouse, this is approximately 0.75 µ g/day .
-
Calculate the concentration of Terazosin needed in the drinking water: (0.75 µ g/mouse/day ) / (5 mL/mouse/day) = 0.15 µg/mL.
-
Dissolve the appropriate amount of Terazosin in the total volume of drinking water to be provided.
-
-
Administration:
-
Provide the medicated water to the mice as their sole source of drinking water.
-
Replace the medicated water every 2 days to ensure stability and freshness.
-
-
Considerations:
-
Monitor water consumption to ensure adequate dosing.
-
This method provides less precise dosing compared to gavage or injection, as it relies on the animal's drinking habits.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways affected by Terazosin administration in vivo.
Caption: Terazosin activates Pgk1, leading to increased ATP and enhanced Hsp90 activity.
Caption: Terazosin induces caspase-3 expression in prostate cells, promoting apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study involving Terazosin administration.
Caption: General experimental workflow for in vivo studies with Terazosin.
References
- 1. Alpha 1-adrenoceptor properties of terazosin HCl and its enantiomers in the human prostate and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terazosin Capsules, 1mg, 2mg, 5mg and 10 mg [dailymed.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pdf.hres.ca [pdf.hres.ca]
Application Note: A Cell-Based Assay for Quantifying the Pro-Apoptotic Activity of (S)-Terazosin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Terazosin is an enantiomer of Terazosin, a quinazoline-based compound traditionally used as an α1-adrenergic receptor antagonist for treating benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Recent studies have revealed that Terazosin and its derivatives possess a clinically significant, off-target activity: the ability to induce apoptosis (programmed cell death) in prostate cancer cells.[4][5] This pro-apoptotic effect is independent of α1-adrenoceptor blockade and is of significant interest for oncology drug development. The underlying mechanism is linked to the inhibition of critical cell survival pathways, such as the PI3K/Akt signaling cascade, leading to the activation of apoptotic machinery.
This application note provides a detailed protocol for a robust, cell-based assay to quantify the pro-apoptotic activity of this compound using the androgen-independent human prostate cancer cell line, PC-3. The assay described herein measures the dose-dependent effects of the compound on cell viability to determine its potency (IC50) and confirms the induction of apoptosis through the measurement of caspase activity.
Principle of the Assay
The assay quantifies the anti-cancer activity of this compound by leveraging its mechanism of inducing apoptosis in prostate cancer cells. The workflow involves two main parts:
-
Primary Assay (Cell Viability): PC-3 cells are treated with a serial dilution of this compound. After an incubation period, cell viability is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®). Metabolically active, viable cells produce ATP; thus, the luminescent signal is directly proportional to the number of living cells. This allows for the calculation of a dose-response curve and the determination of the half-maximal inhibitory concentration (IC50).
-
Secondary Assay (Apoptosis Confirmation): To confirm that the loss of viability is due to apoptosis, a parallel assay is performed to measure the activity of key executioner caspases, Caspase-3 and Caspase-7. An increase in Caspase-3/7 activity is a hallmark of apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
This compound is hypothesized to inhibit the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation. Inhibition of this pathway leads to downstream effects, including the modulation of Bcl-2 family proteins and the activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Materials and Reagents
| Category | Item |
| Cell Line | PC-3 (ATCC® CRL-1435™), androgen-independent prostate cancer cell line. |
| Reagents | This compound hydrochloride, Dimethyl sulfoxide (DMSO), CellTiter-Glo® Luminescent Cell Viability Assay, Caspase-Glo® 3/7 Assay, Phosphate-Buffered Saline (PBS) |
| Media & Supplements | F-12K Medium (or RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin |
| Labware | 96-well white, clear-bottom tissue culture plates, Serological pipettes, Centrifuge tubes, Cell culture flasks |
| Equipment | Humidified incubator (37°C, 5% CO2), Biosafety cabinet, Inverted microscope, Multichannel pipette, Plate reader with luminescence detection capabilities |
Experimental Workflow
The overall experimental process is streamlined to ensure reproducibility and accuracy from cell culture to final data analysis.
Caption: General experimental workflow for measuring this compound activity.
Experimental Protocols
Protocol 1: PC-3 Cell Culture and Maintenance
-
Culture Medium: Prepare complete growth medium using F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culturing: Grow PC-3 cells in T-75 flasks at 37°C in a humidified, 5% CO2 atmosphere.
-
Subculturing: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize with complete growth medium, centrifuge the cells, and resuspend in fresh medium to re-seed into new flasks at a 1:3 to 1:6 ratio.
Protocol 2: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Harvest PC-3 cells and perform a cell count. Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL. Seed 100 µL per well into a 96-well white, clear-bottom plate (5,000 cells/well) and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from the highest desired concentration (e.g., 200 µM) down to a vehicle control (medium with 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (medium only) and vehicle controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 3: Apoptosis Confirmation (Caspase-Glo® 3/7 Assay)
-
Procedure: Follow steps 1-4 from Protocol 2, using a separate but identically prepared plate.
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure luminescence using a plate reader.
-
Data Presentation and Analysis
Cell Viability Data
-
Normalization: Normalize the raw luminescence data by setting the vehicle control as 100% viability and a "no-cell" control as 0% viability.
-
Dose-Response Curve: Plot the normalized viability (%) against the log concentration of this compound.
-
IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
Table 1: Example Cell Viability Data for this compound
| This compound (µM) | Luminescence (RLU) | % Viability |
| 0 (Vehicle) | 850,000 | 100.0% |
| 1.56 | 835,000 | 98.2% |
| 3.13 | 790,500 | 93.0% |
| 6.25 | 680,000 | 80.0% |
| 12.5 | 442,000 | 52.0% |
| 25 | 212,500 | 25.0% |
| 50 | 93,500 | 11.0% |
| 100 | 51,000 | 6.0% |
| Calculated IC50 | ~12 µM |
Caspase Activity Data
-
Analysis: Calculate the fold change in caspase activity by dividing the luminescence signal of each treated well by the average signal of the vehicle control wells.
-
Presentation: Present the data as a bar graph showing the fold change in Caspase-3/7 activity at different concentrations of this compound.
Table 2: Example Caspase-3/7 Activity Data
| This compound (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,000 | 1.0 |
| 12.5 (IC50) | 60,000 | 4.0 |
| 25 (2x IC50) | 97,500 | 6.5 |
| 50 (4x IC50) | 120,000 | 8.0 |
Conclusion
The described cell-based assay provides a comprehensive and quantitative method for evaluating the pro-apoptotic activity of this compound. By combining a primary cell viability screen with a secondary mechanistic assay, researchers can reliably determine the compound's potency and confirm its mode of action in a relevant cancer cell line. This protocol is suitable for screening compound libraries, characterizing lead candidates, and investigating the molecular mechanisms of drug-induced apoptosis in a drug discovery setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Terazosin - Humanitas.net [humanitas.net]
- 3. Terazosin (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
Application Notes and Protocols for Measuring PGK1 Activation After (S)-Terazosin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phosphoglycerate kinase 1 (PGK1) is a crucial enzyme in the glycolytic pathway, where it catalyzes the first ATP-generating step by converting 1,3-bisphosphoglycerate and ADP into 3-phosphoglycerate and ATP[1][2]. Its role in cellular energy metabolism makes it a significant target in various disease contexts[2]. Recently, the FDA-approved drug Terazosin has been identified as an activator of PGK1[3]. Specifically, the (S)-enantiomer of Terazosin binds to PGK1, enhances its enzymatic activity, and boosts cellular ATP levels. This discovery has opened new avenues for therapeutic development in diseases characterized by impaired energy metabolism, such as neurodegenerative disorders.
The mechanism of activation is noteworthy: low concentrations of Terazosin stimulate PGK1 activity, whereas higher concentrations can be inhibitory. This biphasic dose-response relationship necessitates precise and reliable methods to measure PGK1 activation. These application notes provide a comprehensive guide with detailed protocols for researchers to accurately quantify the effects of (S)-Terazosin on PGK1, from direct target engagement to downstream metabolic consequences.
Section 1: Overview of Measurement Strategies
A multi-tiered approach is recommended to fully characterize the activation of PGK1 by this compound. This involves confirming direct binding, measuring changes in enzyme kinetics, and quantifying the downstream cellular metabolic output.
References
Application of (S)-Terazosin for In Vitro Neuroprotection: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Terazosin, a known α1-adrenergic receptor antagonist, has emerged as a promising agent for neuroprotection.[1][2][3] Its therapeutic potential in neurodegenerative conditions is not linked to its canonical receptor but rather to its ability to activate phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][4] This activation enhances cellular energy metabolism, providing a crucial defense mechanism for neurons under stress. This document provides detailed application notes and protocols for studying the neuroprotective effects of this compound in vitro.
Mechanism of Action: PGK1 Activation
Terazosin's neuroprotective effect is primarily mediated through its interaction with and activation of PGK1. This leads to an increase in the rate of glycolysis, resulting in elevated ATP production. The enhanced energy supply helps neurons to better withstand various insults, including oxidative stress and mitochondrial dysfunction, which are common pathological features of neurodegenerative diseases. Notably, this neuroprotective action is independent of its α1-adrenergic receptor blocking activity.
Signaling Pathway
The signaling pathway for this compound-induced neuroprotection is centered on the enhancement of glycolysis.
Caption: this compound activates PGK1, enhancing glycolysis and ATP production to confer neuroprotection.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on the neuroprotective effects of this compound.
Table 1: Effect of this compound on Neuronal Viability and PGK1 Activity
| Cell Line/Model | Stressor | This compound Concentration | Outcome | Reference |
| TDP-43M337V ESC-derived Motor Neurons | Sodium Arsenite (0.5 mM) | 2.5 µM | Complete rescue of cell survival to 100% | |
| SH-SY5Y | MPP+ (2 mM) | 2.5 µM | Significant increase in cell viability | |
| Purified mouse PGK1 | In vitro assay | 0.5 µM - 2.5 nM | Activation of PGK1 enzymatic activity | |
| Purified mouse PGK1 | In vitro assay | 2.5 µM and 25 µM | Inhibition of PGK1 enzymatic activity | |
| Caco-2 | H2O2 | 10 nM | Significant increase in cell viability |
Table 2: Effect of this compound on ATP Levels and ROS Reduction
| Cell Line | Stressor | This compound Concentration | Outcome | Reference |
| SH-SY5Y | MPP+ | 2.5 µM | Increase in intracellular ATP levels | |
| SH-SY5Y | MPP+ | 2.5 µM | Reduction in ROS levels | |
| RAW 264.7 | None | Not specified | Increase in ATP and pyruvate production |
Experimental Protocols
Detailed protocols for key in vitro experiments to assess the neuroprotective effects of this compound are provided below.
Experimental Workflow
Caption: General workflow for in vitro assessment of this compound's neuroprotective effects.
Protocol 1: Neuroprotection against MPP+ Induced Toxicity in SH-SY5Y Cells
This protocol is adapted from studies investigating neuroprotection in a Parkinson's disease model.
1. Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound hydrochloride
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
2. Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in a 96-well plate at a density of 1.5 x 104 cells/well and allow them to adhere overnight.
3. Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO. Prepare working solutions by diluting the stock in a serum-free medium.
-
Replace the culture medium with a serum-free medium containing the desired concentrations of this compound (e.g., 2.5 µM).
-
Incubate for 1-3 hours.
-
Add MPP+ to a final concentration of 1-2 mM to induce cytotoxicity.
-
Incubate for an additional 24-48 hours.
4. Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Protocol 2: Neuroprotection in Primary Neuronal Cultures against Oxidative Stress
This protocol is a general guide for using primary neurons, which more closely resemble the in vivo environment.
1. Materials:
-
Primary cortical or hippocampal neurons (e.g., from embryonic rats or mice)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
This compound hydrochloride
-
Hydrogen peroxide (H2O2) or Sodium Arsenite
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Poly-D-lysine coated plates or coverslips
2. Primary Neuron Culture:
-
Isolate primary neurons from embryonic rodent brains following established protocols.
-
Plate the neurons on poly-D-lysine coated 24- or 96-well plates at an appropriate density.
-
Culture the neurons for 7-10 days to allow for maturation.
3. Treatment:
-
Prepare this compound working solutions in the culture medium.
-
Pre-treat mature neurons with this compound for 24 hours.
-
Induce oxidative stress by adding H2O2 (e.g., 100 µM) or sodium arsenite (e.g., 0.5 mM) to the culture medium for a defined period (e.g., 1-6 hours).
4. Apoptosis Assessment (Annexin V/PI Staining):
-
After treatment, gently collect the cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Protocol 3: In Vitro PGK1 Activity Assay
This assay directly measures the effect of this compound on the enzymatic activity of PGK1.
1. Materials:
-
Recombinant human or mouse PGK1 protein
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
Glyceraldehyde-3-phosphate (GAP)
-
β-Nicotinamide adenine dinucleotide (β-NAD)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Adenosine diphosphate (ADP)
-
This compound hydrochloride
-
96-well UV-transparent plate
2. Assay Procedure:
-
Prepare a reaction mixture containing reaction buffer, GAP (1 mM), β-NAD (0.3 mM), GAPDH (4 U), and recombinant PGK1 (0.02 ng/µL).
-
Add 75 µL of the reaction mixture to each well of a 96-well plate.
-
Add 20 µL of the test compound (this compound at various concentrations, e.g., 50 nM) or vehicle control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ADP (final concentration 0.2 mM).
-
Measure the absorbance at 340 nm at time 0 and after 30 minutes. The increase in absorbance corresponds to the production of NADH, which is proportional to PGK1 activity.
-
Calculate the relative PGK1 activity as: (ΔODsample / ΔODcontrol) x 100%.
Protocol 4: Measurement of Intracellular ATP Levels
This protocol determines if this compound treatment leads to an increase in cellular energy.
1. Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
This compound hydrochloride
-
Stressor (e.g., MPP+)
-
ATP determination kit (e.g., luciferase-based)
-
White-walled 96-well plates for luminescence measurements
2. Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound and the chosen stressor as described in Protocol 1.
-
After the treatment period, equilibrate the plate to room temperature.
-
Use a commercial ATP determination kit according to the manufacturer's instructions. This typically involves adding a reagent that lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Measure the luminescence using a microplate reader.
-
The luminescence signal is directly proportional to the intracellular ATP concentration.
-
Normalize the ATP levels to the number of viable cells (determined by a parallel MTT assay) or protein concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo and In Vitro Determination of Cell Death Markers in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Terazosin in Cellular Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Parkinson's, Alzheimer's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests that impaired cellular energy metabolism is a key contributing factor to the pathology of these devastating conditions. (S)-Terazosin, a selective alpha-1 adrenoceptor antagonist, has emerged as a promising neuroprotective agent due to its off-target effect of activating Phosphoglycerate Kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway.[1][2] This activation enhances glycolysis, leading to increased ATP production and subsequent neuroprotective effects.[1][2][3] While much of the research has been conducted using racemic Terazosin, studies on its enantiomers suggest that the (S)-enantiomer is an active component. However, it is important to note that the direct stereospecificity of PGK1 activation by this compound has not been definitively established in the reviewed literature. The following application notes and protocols detail the use of this compound in cellular models to investigate its neuroprotective potential.
Mechanism of Action: PGK1 Activation
This compound's primary neuroprotective mechanism is attributed to its ability to bind to and activate PGK1. This enzyme catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a step that generates ATP in glycolysis. By enhancing PGK1 activity, this compound boosts cellular ATP levels, which can mitigate the energy deficits observed in neurodegenerative disease models. This increase in cellular energy can, in turn, support various neuroprotective processes, including reducing oxidative stress and preventing protein aggregation.
Terazosin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGK1 [label="PGK1\n(Phosphoglycerate Kinase 1)", fillcolor="#FBBC05", fontcolor="#202124"]; Glycolysis [label="Glycolysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="Increased ATP Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reduced Oxidative Stress (ROS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aggregation [label="Reduced Protein Aggregation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Terazosin -> PGK1 [label="Activates"]; PGK1 -> Glycolysis [label="Enhances"]; Glycolysis -> ATP; ATP -> Neuroprotection; Neuroprotection -> ROS; Neuroprotection -> Aggregation; }
Figure 1: this compound's neuroprotective signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of Terazosin observed in various cellular and animal models of neurodegenerative diseases. It is important to note that these studies primarily used racemic Terazosin.
| Cellular Model | Assay | Terazosin Concentration | Key Findings | Reference |
| SH-SY5Y Neuroblastoma | ATP Levels | 2.5 µM | Significant increase in intracellular ATP. | |
| SH-SY5Y Neuroblastoma | ROS Levels | 2.5 µM | Significant reduction in MPP+-induced ROS. | |
| ESC-derived Motor Neurons | Cell Viability (Oxidative Stress) | Increasing doses | Complete rescue of survival (100%) following NaArO₂ stress. | |
| Thy1-hTDP-43 Mice | Motor Neuron Number | Not specified in vitro | 40% increase in motor neurons in the ventral horn. |
Note: The majority of the available literature refers to racemic Terazosin. Further studies are needed to quantify the specific effects of the (S)-enantiomer.
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective effects of this compound in cellular models are provided below.
Cell Culture and this compound Treatment
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurodegenerative diseases due to their neuronal characteristics.
Protocol:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells at an appropriate density in 96-well or 6-well plates.
-
Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., a range from 1 µM to 50 µM) for the specified duration (e.g., 24-48 hours) prior to inducing toxicity or performing assays. A common effective concentration for racemic Terazosin in SH-SY5Y cells has been reported to be 2.5 µM.
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture SH-SY5Y Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed [label="Seed Cells in Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare this compound Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat Cells with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Induce [label="Induce Neurotoxicity\n(e.g., MPP+, H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assay [label="Perform Assays", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Culture; Culture -> Seed; Prepare -> Treat; Seed -> Treat; Treat -> Induce; Induce -> Assay; }
Figure 2: General experimental workflow for cell culture.
ATP Level Measurement
Principle: To quantify the effect of this compound on cellular energy metabolism, intracellular ATP levels are measured using a luciferase-based bioluminescence assay.
Protocol:
-
Seed SH-SY5Y cells in a white, opaque 96-well plate.
-
Treat cells with this compound as described above.
-
Following treatment, use a commercial ATP luminescence assay kit according to the manufacturer's instructions.
-
Briefly, add the ATP releasing reagent to lyse the cells and release ATP.
-
Add the luciferase/luciferin substrate solution.
-
Measure the luminescence using a plate reader. The light intensity is directly proportional to the ATP concentration.
-
Normalize ATP levels to the total protein content in each well.
Cell Viability/Toxicity Assay (LDH Assay)
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant is a common method to quantify cytotoxicity.
Protocol:
-
Seed and treat cells in a 96-well plate as described.
-
Induce neurotoxicity using a relevant toxin (e.g., MPP+ for Parkinson's models, H₂O₂ for oxidative stress).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit.
-
Add the reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.
-
LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (typically around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).
Reactive Oxygen Species (ROS) Measurement
Principle: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Seed and treat cells in a black, clear-bottom 96-well plate.
-
After treatment with this compound and induction of oxidative stress (e.g., with H₂O₂), wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA solution (typically 10-20 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
The fluorescence intensity is proportional to the intracellular ROS levels.
Protein Aggregation Assays
a) Amyloid-Beta (Aβ) Aggregation (for Alzheimer's Disease Models)
Principle: The aggregation of Aβ peptides can be monitored in vitro using the thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.
Protocol:
-
Prepare a solution of synthetic Aβ peptide (e.g., Aβ1-42) in a suitable buffer (e.g., phosphate buffer).
-
Incubate the Aβ peptide solution with or without different concentrations of this compound.
-
At various time points, take aliquots of the mixture and add ThT solution.
-
Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
A decrease in ThT fluorescence in the presence of this compound indicates inhibition of Aβ fibrillization.
b) Alpha-Synuclein (α-Syn) Aggregation (for Parkinson's Disease Models)
Principle: Similar to Aβ, α-synuclein aggregation can be monitored using the ThT assay. Alternatively, cellular models overexpressing fluorescently tagged α-synuclein can be used to visualize and quantify aggregate formation.
Protocol (using ThT):
-
Prepare a solution of recombinant human α-synuclein in a suitable buffer.
-
Induce aggregation by incubation at 37°C with constant agitation.
-
Include different concentrations of this compound in the incubation mixture.
-
Monitor aggregation kinetics by measuring ThT fluorescence as described for Aβ.
Question1 [label="Assess Cellular Energy?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_Assay [label="ATP Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Question2 [label="Measure Cytotoxicity?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; LDH_Assay [label="LDH Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Question3 [label="Evaluate Oxidative Stress?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS_Assay [label="ROS Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Question4 [label="Investigate Protein Aggregation?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Aggregation_Assay [label="Protein Aggregation Assay\n(ThT, Microscopy)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Question1 -> ATP_Assay [label="Yes"]; Question1 -> Question2 [label="No"]; Question2 -> LDH_Assay [label="Yes"]; Question2 -> Question3 [label="No"]; Question3 -> ROS_Assay [label="Yes"]; Question3 -> Question4 [label="No"]; Question4 -> Aggregation_Assay [label="Yes"]; }
Figure 3: Logical flow for selecting appropriate assays.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative diseases due to its ability to enhance cellular energy metabolism through the activation of PGK1. The protocols outlined in these application notes provide a framework for researchers to investigate and quantify the neuroprotective effects of this compound in relevant cellular models. Further research is warranted to elucidate the precise stereospecificity of its mechanism of action and to translate these preclinical findings into effective therapies for patients.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Exposure to Glycolysis-Enhancing Drugs and Risk of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Terazosin in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of (S)-Terazosin in preclinical animal studies. The information is compiled from various scientific publications and is intended to guide researchers in designing their own experiments.
Introduction to this compound
Terazosin is a selective alpha-1 adrenoceptor antagonist commonly used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. It exists as a racemic mixture of (R)- and (S)-enantiomers. While much of the preclinical literature refers to the racemic mixture, in vitro studies have shown that both the (S)- and (R)-enantiomers of Terazosin exhibit high and apparently equal affinity for alpha-1 adrenoceptor subtypes. This suggests that dosages used for racemic Terazosin may serve as a reliable starting point for studies specifically investigating the (S)-enantiomer.
Beyond its canonical role as an alpha-1 blocker, recent research has unveiled a non-canonical function of Terazosin in neuroprotection. Studies have demonstrated its ability to activate phosphoglycerate kinase 1 (PGK1), an essential enzyme in the glycolytic pathway, leading to increased ATP production. This mechanism has shown promise in animal models of neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).[1][2]
Recommended Dosages of Terazosin in Preclinical Animal Models
The following tables summarize the reported dosages of Terazosin in various preclinical animal models. It is important to note that the optimal dosage for a specific study will depend on the animal model, the route of administration, and the experimental endpoint. Therefore, pilot studies are always recommended to determine the most effective and well-tolerated dose.
Table 1: Recommended Dosages of Terazosin in Rat Models
| Indication/Model | Route of Administration | Dosage Range | Study Duration | Key Findings | Reference |
| Hypertension (Spontaneously Hypertensive Rats) | Oral (gavage) | 0.1 - 3.0 mg/kg/day | 5 days | Lowered blood pressure without increasing heart rate. | [3] |
| Benign Prostatic Hyperplasia | Oral (gavage) | 1.2 mg/kg every other day | 120 days | Induced caspase-3 expression in the ventral prostate. | [4][5] |
| Intravenous Safety Evaluation | Intravenous | 10 - 150 mg/kg/day | 1 month | No-toxic-effect dosage was 40 mg/kg/day. | |
| Pharmacokinetic/Pharmacodynamic Interaction | Intravenous & Oral | 5 mg/kg | Single dose | Investigated interactions with a PDE5 inhibitor. |
Table 2: Toxicity Data for Terazosin in Rodents
| Animal Model | Route of Administration | LD50 | Reference |
| Rats (Male) | Intravenous | 277 mg/kg | |
| Rats (Female) | Intravenous | 293 mg/kg | |
| Rats | Oral | 5.5 - 6.0 g/kg |
Table 3: Recommended Dosages of Terazosin in Mouse Models
| Indication/Model | Route of Administration | Dosage Range | Study Duration | Key Findings | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | Not specified | Not explicitly stated | - | Improved motor neuron phenotypes. | |
| Parkinson's Disease (Cognitive Symptoms) | Intraperitoneal | 0.01 mg/kg or 0.4 mg/kg | Acute | Protected against cognitive deficits. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The solubility of Terazosin hydrochloride in aqueous solutions is a key consideration for its preparation for animal studies.
-
For Oral Administration (Gavage):
-
Vehicle: Terazosin hydrochloride is freely soluble in water. Therefore, sterile distilled water is a suitable vehicle for oral administration.
-
Preparation:
-
Weigh the required amount of this compound hydrochloride powder.
-
Dissolve it in a known volume of sterile distilled water to achieve the desired final concentration.
-
Ensure the solution is clear and free of particulates before administration.
-
-
-
For Intraperitoneal (IP) Injection:
-
Vehicle: For compounds that may have limited aqueous solubility or for specific experimental reasons, a co-solvent system may be necessary. A commonly used vehicle for IP injections in mice consists of a mixture of:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline
-
-
Example Formulation: A typical ratio could be 5-10% DMSO, 40% PEG300, 5% Tween-80, and the remainder saline. The final concentrations should be optimized to ensure complete dissolution of this compound and to minimize any potential vehicle-induced toxicity.
-
Preparation:
-
Dissolve the this compound in DMSO first.
-
Add PEG300 and Tween-80 and mix thoroughly.
-
Finally, add the saline to reach the final volume and concentration.
-
-
Protocol for Oral Gavage in Mice
Oral gavage is a precise method for administering liquid substances directly into the stomach of a rodent.
-
Materials:
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice).
-
Syringe corresponding to the volume to be administered.
-
This compound solution.
-
-
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
-
Needle Insertion: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal will typically swallow as the needle enters the esophagus. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the this compound solution.
-
Withdrawal: Gently withdraw the needle in a single, smooth motion.
-
Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Protocol for Intraperitoneal (IP) Injection in Rats
IP injection is a common route for systemic drug administration in rodents.
-
Materials:
-
Sterile syringe (e.g., 1 mL).
-
Sterile needle (e.g., 25-27 gauge).
-
This compound solution.
-
70% ethanol for disinfection.
-
-
Procedure:
-
Animal Restraint: Restrain the rat securely. For a two-person technique, one person can hold the animal with its back against their forearm, while the other performs the injection.
-
Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated.
-
Injection: If aspiration is clear, inject the solution smoothly.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of discomfort or adverse reactions.
-
Signaling Pathways of this compound
This compound primarily exerts its effects through two known signaling pathways: the canonical alpha-1 adrenoceptor blockade and a non-canonical PGK1 activation pathway.
Canonical Alpha-1 Adrenoceptor Blockade Pathway
This compound is a selective antagonist of alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to Gq proteins. The blockade of this pathway by this compound leads to smooth muscle relaxation.
Caption: Canonical alpha-1 adrenoceptor signaling pathway blockade by this compound.
Non-Canonical PGK1 Activation Pathway
Recent studies have identified a novel mechanism of action for Terazosin, including its (S)-enantiomer, involving the activation of Phosphoglycerate Kinase 1 (PGK1). PGK1 is a key enzyme in the glycolytic pathway responsible for ATP production. Activation of PGK1 by this compound enhances cellular energy metabolism and has been shown to have neuroprotective effects.
Caption: Non-canonical PGK1 activation pathway by this compound.
Experimental Workflow Example: In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse model of a neurodegenerative disease.
Caption: Example workflow for an in vivo efficacy study of this compound.
Conclusion
The provided application notes and protocols offer a foundational guide for the preclinical investigation of this compound. The dosages and methodologies are based on existing literature for Terazosin, with the understanding that the (S)-enantiomer exhibits similar in vitro activity at the primary alpha-1 adrenoceptor target. Researchers are strongly encouraged to perform pilot studies to establish the optimal experimental conditions for their specific animal models and research questions. The dual mechanism of action of this compound, involving both alpha-1 adrenoceptor blockade and PGK1 activation, makes it a compelling candidate for further investigation in a range of therapeutic areas, particularly in neurodegenerative diseases.
References
- 1. A pilot dose-finding study of Terazosin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terazosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of (S)-Terazosin Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of (S)-Terazosin solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.
Introduction
This compound is a quinazoline derivative known for its role as a selective α1-adrenoceptor antagonist. Beyond this classical mechanism, recent research has unveiled its capacity to induce apoptosis in various cell types, including prostate cancer cells, through pathways independent of α1-adrenoceptor blockade.[1] Furthermore, this compound has been identified as an activator of phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, leading to increased ATP production and enhanced cellular stress resistance. These multifaceted activities make this compound a compound of significant interest in diverse research areas, from cancer biology to neuroprotection. Accurate and consistent preparation of this compound solutions is paramount for in vitro studies investigating its biological effects.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| Water | 19.6 - 20.4 mg/mL | Yields a clear, colorless to faint yellow solution.[2] Gentle warming and sonication can aid dissolution.[3][4] |
| DMSO (Dimethyl Sulfoxide) | 45 mg/mL (106.16 mM) | Sonication is recommended to aid dissolution.[4] |
| Ethanol | 4 mg/mL | |
| Methanol | 20 mg/mL | Heat may be required for complete dissolution. |
Table 2: Recommended Stock and Working Concentrations
| Parameter | Recommendation |
| Stock Solution Solvent | DMSO |
| Stock Solution Concentration | 10 mM - 50 mM |
| Storage of Stock Solution | -20°C or -80°C, protected from light |
| Typical Working Concentration | 1 µM - 100 µM |
| Final DMSO Concentration in Culture | ≤ 0.5% (ideally ≤ 0.1%) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 423.89 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Sterile, disposable syringe filters (0.22 µm pore size)
-
Sterile syringes
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out 4.24 mg of this compound hydrochloride powder using a calibrated analytical balance.
-
Dissolution in DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for 5-10 minutes in a water bath at room temperature to ensure complete solubilization. Visually inspect the solution to confirm that no particulates are present.
-
Sterile Filtration: Draw the this compound stock solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a sterile, light-protected polypropylene tube. This step is critical to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. A stock solution of Terazosin in methanol has been shown to be stable at -22°C for 27 days.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (specific to the cell line in use)
-
Sterile microcentrifuge tubes
-
Sterile, calibrated pipettes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature, protected from light.
-
Serial Dilution (Example for a 10 µM final concentration):
-
It is recommended to perform a serial dilution to ensure accurate final concentrations and to minimize the final DMSO concentration in the cell culture.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a 10 µM intermediate solution.
-
-
Treatment of Cells: Add the desired volume of the intermediate or directly diluted stock solution to your cell culture plates to achieve the final target concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution. Ensure that the final concentration of DMSO in the culture medium does not exceed 0.5%, with an ideal concentration of 0.1% or less to avoid solvent-induced cytotoxicity.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated cells.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling Pathways of this compound.
Experimental Workflow for this compound Solution Preparation
References
- 1. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ≥98% (TLC), α1-adrenoceptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Terazosin hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
Troubleshooting & Optimization
Troubleshooting solubility issues with (S)-Terazosin in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with (S)-Terazosin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound Hydrochloride in common solvents?
A1: this compound, as a stereoisomer, is expected to have identical solubility to its corresponding racemic mixture in achiral solvents. The more commonly available form is Terazosin Hydrochloride. Its solubility is summarized in the table below. Note that the solubility of the free base will be significantly lower in aqueous solutions.
Q2: How does pH affect the solubility of this compound in aqueous buffers?
A2: this compound is a weakly basic compound with a pKa of approximately 7.24.[1] Its solubility in aqueous solutions is highly pH-dependent. As the pH of the buffer decreases (becomes more acidic), the molecule becomes protonated, leading to a significant increase in its aqueous solubility. Conversely, as the pH increases above the pKa, the uncharged form predominates, which is less soluble and may lead to precipitation. Some sources suggest a pH range of 4.5 to 6.5 for improved stability and solubility of Terazosin solutions.
Q3: My this compound is precipitating when I dilute my DMSO stock into an aqueous buffer for my assay. What should I do?
A3: This is a common issue known as "antisolvent precipitation" that occurs when a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous buffer where it is less soluble. Here are several strategies to address this:
-
Decrease the final concentration: The simplest approach is to lower the final concentration of this compound in your assay to a level below its solubility limit in the final buffer composition.
-
Reduce the final DMSO concentration: Aim to keep the final concentration of DMSO in your assay as low as possible, typically below 1% (v/v), as higher concentrations can be toxic to cells and may still cause precipitation.
-
Use a co-solvent system: Instead of diluting directly into the aqueous buffer, try preparing an intermediate dilution in a co-solvent system (e.g., a mixture of buffer and ethanol or PEG 400) before the final dilution into the assay buffer.
-
Adjust the pH of your buffer: Since this compound is more soluble at a lower pH, consider preparing your aqueous buffer at a more acidic pH, if compatible with your experimental system.
-
Incorporate surfactants or cyclodextrins: For particularly challenging solubility issues, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin (e.g., HP-β-CD) to the aqueous buffer can help maintain the solubility of the compound.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, Terazosin Hydrochloride is soluble in methanol and ethanol.[2] It is also soluble in DMSO.[3] The choice of solvent will depend on the requirements of your specific experiment, especially considering the tolerance of your biological system (e.g., cells, enzymes) to the solvent. For many in vitro assays, preparing a concentrated stock solution in DMSO is a common practice.
Data Presentation
Table 1: Solubility of Terazosin Hydrochloride in Various Solvents
| Solvent | Concentration | Observations | Citation(s) |
| Water | 19.60 - 20.40 mg/mL | Clear, colorless to faint yellow solution. | [2] |
| Isotonic Saline | Freely soluble | - | |
| Methanol | 20 mg/mL | Clear, colorless solution; heat may be needed. | [2] |
| Ethanol | 4 mg/mL | - | |
| DMSO | ~25-26 mg/mL | - | |
| Phosphate-Buffered Saline (PBS) | 4.55 mg/mL | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO
Materials:
-
This compound Hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Accurately weigh the required amount of this compound Hydrochloride powder. For a 10 mM stock solution, this will be approximately 4.24 mg per 1 mL of DMSO (based on a molecular weight of 423.9 g/mol for the hydrochloride salt).
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to aid dissolution. If necessary, sonicate the solution for 5-10 minutes in a water bath at room temperature.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer (e.g., PBS, pH 7.4) from a DMSO Stock
Materials:
-
10 mM this compound Hydrochloride in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize precipitation, perform a serial dilution. For a final concentration of 10 µM, first, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate stock.
-
Add the desired volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer at a moderate speed, add the required volume of the 100 µM intermediate stock solution dropwise to the buffer. For a 10 µM final concentration, this would be a 1:10 dilution of the intermediate stock.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution in your experiment immediately. Do not store aqueous working solutions for extended periods.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting precipitation.
Caption: Simplified signaling pathway of alpha-1 adrenergic receptor and the inhibitory action of this compound.
References
How to ensure the stability of (S)-Terazosin in stock solutions
This technical support center provides guidance on ensuring the stability of (S)-Terazosin in stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
This compound is susceptible to degradation under several conditions. The primary factors that can compromise its stability in solution are:
-
pH: Terazosin's stability is pH-dependent. An aqueous solution of terazosin is most stable in a pH range of 4.5 to 6.5.[1]
-
Light: Exposure to light can lead to photolytic degradation.[2][3] It is crucial to protect stock solutions from light.
-
Oxidation: Terazosin can be degraded by oxidative stress.[2][3]
-
Temperature: While room temperature is generally acceptable for short-term storage, prolonged exposure to higher temperatures can accelerate degradation. For long-term storage, colder temperatures are recommended.
-
Hydrolysis: The amide bond in the terazosin structure is susceptible to both acidic and alkaline hydrolysis.
Q2: What is the recommended solvent for preparing this compound stock solutions?
The choice of solvent depends on the experimental requirements. This compound hydrochloride has good solubility in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing highly concentrated stock solutions. Methanol and ethanol can also be used. For aqueous experiments, ultrapure water can be used, but pH adjustment is critical for stability.
Q3: How should I store my this compound stock solutions to ensure long-term stability?
For optimal long-term stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store aliquots at -20°C or -80°C. Some sources suggest stability for up to 3 months at -20°C and up to 6 months at -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Q4: Can I store my this compound stock solution at room temperature?
Room temperature storage (20-25°C or 68-77°F) is generally not recommended for long-term stability. If short-term storage at room temperature is necessary, it is crucial to protect the solution from light and to use it as quickly as possible. For aqueous solutions, maintaining the pH between 4.5 and 6.5 can improve stability at room temperature.
Q5: My this compound solution has changed color. Is it still usable?
A change in color, such as turning yellow, or the appearance of precipitate may indicate degradation or solubility issues. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the solution before use. If significant degradation is detected, a fresh stock solution should be prepared.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Difficulty Dissolving this compound | - Inappropriate solvent.- Concentration is too high.- Incorrect form of Terazosin (e.g., free base vs. hydrochloride salt). | - Refer to the solubility table below to select an appropriate solvent.- Try gentle warming or sonication to aid dissolution.- Ensure you are using the correct form of Terazosin as specified in your protocol. |
| Precipitate Forms in a Frozen Stock Solution Upon Thawing | - The concentration of the stock solution is too high and has exceeded its solubility at that temperature.- The solvent has partially evaporated over time. | - Gently warm the solution and vortex to redissolve the precipitate.- If the issue persists, consider preparing a new stock solution at a lower concentration.- Ensure vials are sealed tightly to prevent solvent evaporation. |
| Inconsistent Experimental Results | - Degradation of the this compound stock solution.- Repeated freeze-thaw cycles.- Improper storage conditions (e.g., exposure to light or elevated temperatures). | - Prepare a fresh stock solution from solid material.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Review storage procedures to ensure they align with the recommendations (stored at -20°C or -80°C, protected from light).- Perform a stability check of the stock solution using a suitable analytical method like HPLC. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Observations |
| Water | 19.60 - 20.40 mg/mL | Clear, colorless to faint yellow solution. |
| Isotonic Saline | Freely soluble | |
| Methanol | ~20 mg/mL | Clear, colorless solution; gentle heating may be required. |
| Ethanol | ~4 mg/mL | |
| DMSO | 25 - 26 mg/mL |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| Room Temperature (20-25°C) | Short-term (days) | Protect from light. For aqueous solutions, maintain pH between 4.5 and 6.5. |
| Refrigerated (2-8°C) | Short to medium-term (weeks) | Protect from light. |
| Frozen (-20°C) | Long-term (up to 3 months) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Ultra-low (-80°C) | Extended long-term (up to 6 months) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solutions by HPLC-UV
This protocol outlines a general procedure to assess the stability of an this compound stock solution over time.
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
2. Preparation of Mobile Phase and Standards:
-
Prepare the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Prepare a series of calibration standards from the this compound reference standard at known concentrations.
3. Stability Study Setup:
-
Dispense aliquots of the this compound stock solution into amber vials for each time point and storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
At time zero, remove one aliquot, dilute it to a suitable concentration within the calibration range, and analyze by HPLC. This will serve as the initial concentration.
-
Store the remaining aliquots under the designated conditions.
4. Sample Analysis:
-
At each scheduled time point (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Dilute the samples to the same concentration as the time-zero sample.
-
Inject the samples, along with the calibration standards, into the HPLC system.
5. Data Analysis:
-
Generate a calibration curve from the peak areas of the reference standards.
-
Determine the concentration of this compound in each sample at each time point using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero concentration.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound stock solution instability.
Caption: Workflow for assessing the stability of this compound stock solutions.
References
Improving the bioavailability of (S)-Terazosin for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Terazosin in in vivo experiments. Our goal is to help you overcome common challenges and improve the bioavailability and efficacy of this compound in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vivo use of this compound.
Q1: What is this compound and how does it differ from racemic Terazosin?
This compound is the levorotatory enantiomer of Terazosin, a quinazoline-based α1-adrenergic receptor antagonist. While racemic Terazosin contains both (S)- and (R)-enantiomers, studies suggest that the (S)-enantiomer is the more active form at α1-adrenoceptors. For in vivo research targeting these receptors, using the pure (S)-enantiomer can provide more specific results and reduce potential off-target effects associated with the (R)-enantiomer.
Q2: What is the known oral bioavailability of Terazosin?
Racemic Terazosin is known to be rapidly and almost completely absorbed after oral administration in humans, with high bioavailability that is not significantly affected by food.[1][2] However, the absolute bioavailability and potential for variability can differ in animal models. For instance, in rats, the absorption of terazosin appeared to be slower compared to prazosin.
Q3: Are there known pharmacokinetic differences between (S)- and (R)-Terazosin?
Yes. A study in healthy Chinese male subjects after a single oral dose of 2 mg racemic terazosin showed significant differences in the plasma concentrations of the two enantiomers. The plasma concentrations of (+)-(R)-terazosin were consistently higher than those of (-)-(S)-terazosin. This suggests different rates of absorption, distribution, metabolism, or elimination for each enantiomer.
Q4: What are the common challenges encountered when administering this compound to animals in vivo?
Researchers may encounter the following challenges:
-
Variability in Plasma Concentrations: Inconsistent plasma levels between animals can affect the reliability of study results.
-
Hypotension: As an α1-adrenergic antagonist, this compound can cause a drop in blood pressure, especially at higher doses. This can lead to lethargy, reduced activity, or even syncope in animal models.[3]
-
Limited Brain Penetration: For neurodegenerative disease models, achieving therapeutic concentrations of this compound in the central nervous system (CNS) can be challenging due to the blood-brain barrier (BBB).
Q5: How can I improve the bioavailability of this compound for my in vivo study?
While Terazosin hydrochloride is freely soluble in water, enhancing its bioavailability, particularly its concentration at the target site (e.g., the brain), may be necessary. Strategies include:
-
Formulation with Permeation Enhancers: For improving absorption across biological membranes.
-
Nanoparticle-based Delivery Systems: To potentially enhance absorption and facilitate transport across the blood-brain barrier.
-
Co-administration with P-glycoprotein (P-gp) Inhibitors: If this compound is found to be a substrate of this efflux pump, co-administration with a P-gp inhibitor could increase its systemic and CNS concentrations.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals | Improper dosing technique (e.g., incorrect oral gavage). Variability in animal fasting status. Differences in individual animal metabolism (e.g., CYP3A1/2 activity in rats).[4][5] | 1. Refine Dosing Technique: Ensure all personnel are properly trained in oral gavage or the chosen administration route. Verify the dose volume and concentration for each animal. 2. Standardize Fasting: Implement a consistent fasting period for all animals before dosing. 3. Consider Animal Strain and Sex: Be aware of potential metabolic differences between strains and sexes of your animal model. |
| Animals exhibit signs of hypotension (lethargy, hypoactivity, collapse) | The dose of this compound is too high, leading to an exaggerated pharmacologic effect. Rapid absorption of a highly concentrated formulation. | 1. Dose Reduction: Start with a lower dose and titrate up to the desired effective dose while monitoring for adverse effects. 2. Formulation Adjustment: Consider a formulation that provides a more gradual release of the compound. 3. Monitor Blood Pressure: If feasible for your animal model, monitor blood pressure after administration to correlate with clinical signs. |
| Inconsistent or lower-than-expected efficacy in a CNS model | Insufficient brain penetration of this compound. This compound is a substrate for efflux transporters like P-glycoprotein at the blood-brain barrier. | 1. Confirm Target Engagement: Before large-scale efficacy studies, conduct pilot studies to measure brain tissue concentrations of this compound. 2. Formulation for Brain Delivery: Explore nanoparticle formulations or co-administration with agents that can enhance BBB penetration (see Section 4). 3. Investigate P-gp Interaction: Conduct in vitro or in vivo studies to determine if this compound is a P-gp substrate. If so, consider co-administration with a P-gp inhibitor. |
| Difficulty dissolving this compound for formulation | Incorrect solvent or pH. Use of a different salt form or polymorph with lower solubility. | 1. Use Appropriate Solvent: Terazosin hydrochloride is freely soluble in water and isotonic saline. 2. Check Certificate of Analysis: Verify the salt form and polymorph of your compound and consult the supplier's solubility data. |
Section 3: Data Presentation
Table 1: Enantioselective Pharmacokinetics of Terazosin in Healthy Male Subjects (2 mg Oral Dose)
| Parameter | (+)-(R)-Terazosin (Mean ± SD) | (-)-(S)-Terazosin (Mean ± SD) |
| Cmax (ng/mL) | 25.3 ± 6.2 | 18.9 ± 4.5 |
| Tmax (h) | 1.1 ± 0.4 | 1.2 ± 0.5 |
| AUC0-48h (ng·h/mL) | 210.1 ± 45.8 | 151.5 ± 33.7 |
| t1/2 (h) | 10.5 ± 1.8 | 10.2 ± 1.9 |
Data from a study in healthy Chinese male subjects.
Table 2: Pharmacokinetic Parameters of Racemic Terazosin in Male Sprague-Dawley Rats (5 mg/kg Oral Dose)
| Parameter | Terazosin Alone (Mean ± SD) | Terazosin + DA-8159 (CYP3A inhibitor) (Mean ± SD) |
| Cmax (ng/mL) | 358 ± 121 | 744 ± 218 |
| Tmax (h) | 1.3 ± 0.9 | 1.1 ± 0.5 |
| AUC0-∞ (ng·h/mL) | 1530 ± 316 | 2680 ± 547 |
| Absolute Bioavailability (F%) | Not Reported | Not Reported |
DA-8159 is a CYP3A inhibitor. The increase in AUC and Cmax suggests that Terazosin is a substrate for CYP3A enzymes in rats.
Section 4: Experimental Protocols
Protocol 4.1: Oral Gavage Administration of this compound in Mice
Objective: To provide a standardized protocol for the oral administration of this compound to mice to minimize variability.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Formulation Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentration. Ensure the solution is clear and homogenous.
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the correct dose volume. The maximum recommended volume is typically 10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably. The head and neck should be slightly extended to create a straight path to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Moisten the tip of the gavage needle with sterile water or the vehicle.
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
-
Dose Administration:
-
Once the needle is in the correct position, slowly administer the solution over 2-3 seconds.
-
Administering the solution too quickly can cause regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.
-
Protocol 4.2: Formulation of this compound with a P-glycoprotein Inhibitor for Enhanced Brain Penetration
Objective: To describe a method for co-administering this compound with a P-gp inhibitor to potentially increase its concentration in the central nervous system. Note: This is a general protocol and the choice of P-gp inhibitor and its dosage should be based on prior in vitro or in vivo validation.
Materials:
-
This compound hydrochloride
-
P-glycoprotein inhibitor (e.g., Verapamil, Cyclosporine A - research grade)
-
Appropriate vehicle for co-formulation or separate administration.
Procedure:
-
Dose and Formulation:
-
Determine the appropriate doses for this compound and the P-gp inhibitor based on literature or pilot studies.
-
Prepare a co-formulation if the compounds are compatible in the same vehicle. Alternatively, prepare separate formulations for sequential administration.
-
-
Administration:
-
If administering sequentially, the P-gp inhibitor is typically given 30-60 minutes prior to the this compound to allow for inhibition of the efflux pumps.
-
Administer the formulation(s) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Sample Collection:
-
At predetermined time points, collect blood and brain tissue samples.
-
Process the samples for bioanalytical quantification of this compound.
-
-
Data Analysis:
-
Compare the plasma and brain concentrations of this compound in animals treated with and without the P-gp inhibitor.
-
Calculate the brain-to-plasma concentration ratio to assess the impact on BBB penetration.
-
Section 5: Visualizations
In vivo experimental workflow for this compound.
Troubleshooting inconsistent in vivo results.
References
- 1. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing potential cytotoxicity of (S)-Terazosin in primary neuron cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the potential cytotoxicity of (S)-Terazosin in primary neuron cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Increased Neuronal Death Observed After this compound Treatment
-
Question: I've treated my primary neuron cultures with this compound and I'm seeing an unexpected increase in cell death. Isn't this compound supposed to be neuroprotective?
-
Answer: While several studies report the neuroprotective effects of Terazosin, unexpected cytotoxicity can occur under certain conditions.[1][2][3][4] Here are several factors to investigate:
-
Concentration: Terazosin's effects are dose-dependent. While it has shown neuroprotective effects at lower concentrations, higher concentrations could potentially be cytotoxic.[5] For instance, in a study on prostate cells, Terazosin induced cytotoxicity with an IC50 greater than 100 µM. Review your dosage and consider performing a dose-response curve to identify the optimal concentration for your specific neuronal culture system.
-
Culture Health: Primary neuron cultures are highly sensitive. Pre-existing stress in your cultures, such as from dissociation, plating density, or nutrient depletion, could be exacerbated by any experimental treatment. Ensure your cultures are healthy before adding this compound.
-
Compound Purity and Solvent Effects: Verify the purity of your this compound stock. Impurities could be cytotoxic. Additionally, ensure the final concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels for your neurons. A solvent control is crucial.
-
Off-Target Effects: Although known for its effect on PGK1, at higher concentrations, off-target effects of Terazosin cannot be ruled out.
-
Issue 2: Inconsistent Results Between Cytotoxicity Assays
-
Question: My MTT assay suggests a decrease in viability with this compound, but my LDH assay doesn't show a corresponding increase in cytotoxicity. What could be happening?
-
Answer: Discrepancies between different cytotoxicity assays are not uncommon as they measure different cellular parameters.
-
MTT Assay: This assay measures metabolic activity, specifically the activity of mitochondrial dehydrogenases. A reduction in MTT signal could indicate mitochondrial dysfunction or a decrease in cell proliferation, not necessarily immediate cell death (necrosis).
-
LDH Assay: This assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of necrosis or late-stage apoptosis.
-
Possible Interpretation: It's possible that at the concentration tested, this compound is affecting mitochondrial function without causing immediate cell lysis. Consider performing an apoptosis assay, such as a Caspase-3 activation assay, to investigate if an apoptotic pathway is being initiated.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in neurons?
A1: this compound has been shown to have a neuroprotective effect through a non-canonical pathway. It binds to and activates phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis. This activation leads to increased ATP production and enhanced resistance to cellular stress. This is distinct from its well-known function as an α1-adrenergic receptor antagonist.
Q2: What concentration range of this compound should I use for my experiments?
A2: The optimal concentration can vary between cell types and experimental conditions. Based on existing literature, neuroprotective effects in motor neurons have been observed with concentrations up to 100 µM showing complete rescue from stress-induced cell death. However, another study on prostate cells reported an IC50 for cytotoxicity at over 100 µM. It is highly recommended to perform a dose-response study starting from a low micromolar range to determine the optimal concentration for your specific primary neuron culture.
Q3: How can I be sure my primary neuron cultures are healthy enough for cytotoxicity testing?
A3: Healthy primary neuron cultures are crucial for reliable results. Here are some key indicators of a healthy culture:
-
Within a few hours of plating, neurons should adhere to the substrate.
-
Within 1-2 days, you should observe the extension of minor processes and initial axon outgrowth.
-
By one week, a network of dendrites should be forming.
-
Clumping of neurons may indicate issues with the coating substrate.
-
It is best to use embryonic tissue for neuronal cultures as it generally yields healthier cells with fewer glial contaminants.
Q4: What are the recommended control groups for my cytotoxicity experiments with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Neurons in culture medium without any treatment.
-
Vehicle Control: Neurons treated with the same volume of the solvent used to dissolve this compound (e.g., DMSO) at the final concentration used in the experimental wells.
-
Positive Control for Cytotoxicity: Neurons treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, or Triton X-100 for necrosis) to ensure your assay is working correctly.
Experimental Protocols
Below are detailed methodologies for key experiments to assess cytotoxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Culture medium
Procedure:
-
Cell Plating: Plate primary neurons at an optimal density (e.g., 1,000-5,000 cells/mm²) in a 96-well plate and allow them to adhere and differentiate for the desired period.
-
Treatment: Treat the cells with various concentrations of this compound and appropriate controls for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity and membrane disruption.
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Cell lysis solution (often provided in the kit, e.g., 0.5% Triton X-100) to create a maximum LDH release control.
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound and controls as described for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well. Avoid disturbing the cells.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the kit's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Primary neuron cultures
-
This compound
-
Commercially available Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer (provided in the kit)
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound and controls. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Cell Lysis: After treatment, collect and lyse the cells using the provided lysis buffer.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Reading: Measure the absorbance (at 400-405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric assays) using a plate reader.
Data Presentation
Summarize all quantitative data from your experiments in clearly structured tables for easy comparison.
Table 1: MTT Assay - Neuronal Viability
| This compound Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 102 ± 4.8 |
| 10 | 98 ± 6.1 |
| 50 | 95 ± 5.5 |
| 100 | 89 ± 7.3 |
| Positive Control (e.g., 1µM Staurosporine) | 35 ± 4.1 |
Table 2: LDH Assay - Cytotoxicity
| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.2 |
| 1 | 6 ± 1.5 |
| 10 | 7 ± 1.8 |
| 50 | 9 ± 2.1 |
| 100 | 15 ± 3.0 |
| Positive Control (e.g., 1% Triton X-100) | 100 ± 8.5 |
Table 3: Caspase-3 Activity Assay
| This compound Conc. (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.1 ± 0.2 |
| 10 | 1.2 ± 0.3 |
| 50 | 1.5 ± 0.4 |
| 100 | 2.1 ± 0.5 |
| Positive Control (e.g., 1µM Staurosporine) | 4.5 ± 0.6 |
Visualizations
Signaling Pathway of this compound in Neurons
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 5. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting (S)-Terazosin Experiments
Welcome to the technical support center for (S)-Terazosin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret results from experiments involving this compound. The following guides and FAQs address specific issues that may arise due to the multifaceted mechanisms of action of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is causing cytotoxicity in my cancer cell line, but I'm not seeing any changes in downstream signaling from α1-adrenergic receptors. Is this expected?
A1: Yes, this is a plausible outcome. While this compound is a known α1-adrenergic receptor antagonist, several studies have demonstrated that it can induce apoptosis in various cell types, including prostate cancer cells, through a mechanism independent of α1-adrenoceptor blockade.[1][2][3] This apoptotic effect is thought to be related to the quinazoline structure of the molecule.[1][2] Therefore, the cytotoxicity you are observing is likely due to the induction of apoptosis rather than its effects on the α1-adrenergic receptors.
Q2: I'm seeing variable levels of apoptosis in response to this compound across different cell lines. What could be the cause of this inconsistency?
A2: The variability in apoptotic response to this compound can be attributed to several factors. Cell-line specific differences in the expression of apoptotic regulatory proteins, growth factor dependencies, and overall genetic background can all influence the sensitivity to this compound-induced apoptosis. It is also important to ensure consistent experimental conditions, such as cell density, passage number, and reagent quality, as these can significantly impact the reproducibility of your results.
Q3: I am investigating the neuroprotective effects of this compound and see an increase in cell survival in my neuronal cell model, but I'm unsure of the underlying mechanism. What signaling pathway should I investigate?
A3: Recent studies have identified a novel mechanism for Terazosin's neuroprotective effects involving the activation of the enzyme Phosphoglycerate Kinase 1 (PGK1). Activation of PGK1 leads to an increase in ATP production, which can enhance cellular stress resistance and promote cell survival. Therefore, you should investigate the activity of PGK1 and downstream markers of enhanced glycolysis and ATP production in your experimental system.
Q4: Can the anti-hypertensive effects of Terazosin observed in vivo be solely attributed to its α1-adrenergic receptor blockade?
A4: The primary mechanism for Terazosin's anti-hypertensive action is the blockade of vascular smooth muscle α1-adrenergic receptors, leading to vasodilation. However, given its other known biological activities, such as induction of apoptosis and activation of PGK1, it is conceivable that other mechanisms could contribute to its overall cardiovascular effects, although this is less established in the literature.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Apoptosis Results
Symptoms:
-
High variability in cell death percentages between replicate wells.
-
Inconsistent dose-response curves for this compound-induced cytotoxicity.
-
Results are not reproducible between experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses. |
| Reagent Variability | Use fresh, high-quality this compound from a reputable supplier. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or PBS to create a humidity barrier and minimize evaporation. |
Issue 2: Unexpected Neuroprotection or Cytotoxicity
Symptoms:
-
Observing neuroprotective effects when expecting cytotoxicity, or vice-versa.
-
Difficulty attributing the observed phenotype to a specific mechanism of action.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Dual Mechanisms of Action | Be aware that this compound has at least two distinct mechanisms: α1-adrenergic receptor antagonism and PGK1 activation/apoptosis induction. The dominant effect may be cell-type and context-dependent. |
| Off-Target Effects | The observed effects may be independent of the canonical α1-adrenergic receptor pathway. |
| Experimental Model System | The cellular context is critical. A neuronal cell line is more likely to exhibit neuroprotective effects via PGK1 activation, while a prostate cancer cell line may be more prone to apoptosis. |
| Dose and Treatment Duration | The concentration and duration of this compound treatment can influence which signaling pathway is predominantly activated. Perform dose-response and time-course experiments to characterize the observed effects fully. |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for the quantitative assessment of apoptosis and necrosis using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Protocol 2: PGK1 Activity Assay
This protocol is a generalized enzymatic assay to measure PGK1 activity.
Materials:
-
Cell lysate from treated and untreated cells
-
PGK1 Activity Assay Kit (commercial kits are available)
-
Microplate reader
Procedure:
-
Prepare cell lysates from control and this compound-treated cells according to the kit manufacturer's instructions.
-
Add the reaction mix containing the PGK1 substrate and cofactors to each well of a 96-well plate.
-
Add the cell lysate to the wells to initiate the reaction.
-
Incubate the plate at the recommended temperature and for the recommended time.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the PGK1 activity based on the change in absorbance/fluorescence over time, normalized to the total protein concentration of the cell lysate.
Signaling Pathways and Workflows
Caption: Dual mechanisms of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized (S)-Terazosin
Welcome to the Technical Support Center for the synthesis of (S)-Terazosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing batch-to-batch variability and other common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing this compound?
A common and efficient method for the synthesis of this compound is through a chiral pool approach. This strategy involves the coupling of two key intermediates: 4-amino-6,7-dimethoxy-2-chloroquinazoline and (S)-1-(tetrahydro-2-furoyl)piperazine. The chirality of the final product is derived from the enantiomerically pure (S)-tetrahydrofuroic acid used to synthesize the piperazine fragment. This method avoids the need for chiral separation of the final product, which can be complex and costly.
Q2: What are the Critical Quality Attributes (CQAs) for this compound?
Critical Quality Attributes are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality.[1][2][3] For this compound, key CQAs include:
-
Identity and Structure: Confirmation of the correct chemical structure.
-
Assay and Purity: Typically >99.0%.
-
Enantiomeric Purity: Enantiomeric excess (e.e.) of >99.5% for the (S)-enantiomer.
-
Polymorphic Form: Consistency in the crystalline form (e.g., Form IV) is crucial as different polymorphs can affect solubility and bioavailability.[4][5]
-
Specific Impurities: Levels of known process-related and degradation impurities must be below established thresholds.
-
Residual Solvents: Must be within pharmacopeial limits.
Q3: What is Process Analytical Technology (PAT) and how can it help control batch-to-batch variability?
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process and quality attributes of raw and in-process materials. By implementing PAT, you can monitor Critical Process Parameters (CPPs) in real-time, allowing for immediate adjustments to the process. This proactive approach helps to ensure that the final product consistently meets the defined CQAs, thereby reducing batch-to-batch variability.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My synthesis of this compound is resulting in a lower than expected yield. What are the potential causes and how can I troubleshoot this?
A: Low yield can be attributed to several factors, from the quality of starting materials to the reaction conditions and work-up procedures. A systematic investigation is key to identifying the root cause.
Troubleshooting Steps & Data Comparison
| Potential Cause | Troubleshooting Action | Batch A (Low Yield) | Batch B (Target Yield) |
| Purity of Reactants | Verify the purity of 4-amino-6,7-dimethoxy-2-chloroquinazoline and (S)-1-(tetrahydro-2-furoyl)piperazine using appropriate analytical methods (e.g., HPLC, NMR). | Chloroquinazoline purity: 97.5% | Chloroquinazoline purity: >99.0% |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. | 85% conversion after 8 hours | >99% conversion after 8 hours |
| Side Reactions | The formation of by-products, such as the dimer impurity (1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine), can consume starting materials. Optimize the stoichiometry and temperature to minimize these. | Dimer impurity: 3.5% | Dimer impurity: <0.5% |
| Suboptimal Reaction Temperature | Ensure precise temperature control. Deviations can lead to incomplete reactions or increased side products. | Temperature fluctuated between 115-130°C | Temperature maintained at 120-123°C |
| Inefficient Product Isolation | Review the crystallization and filtration steps. Ensure the pH and solvent composition are optimal for precipitating the product and that the product is not lost in the filtrate. | High product concentration in mother liquor | Low product concentration in mother liquor |
Issue 2: Low Enantiomeric Excess (e.e.)
Q: The enantiomeric purity of my this compound batch is below the required specification (>99.5% e.e.). What could be the cause?
A: Low enantiomeric excess in a chiral pool synthesis typically points to issues with the chiral starting material or racemization at some stage of the process.
Troubleshooting Steps & Data Comparison
| Potential Cause | Troubleshooting Action | Batch C (Low e.e.) | Batch D (High e.e.) |
| Racemic Starting Material | Verify the enantiomeric purity of the (S)-1-(tetrahydro-2-furoyl)piperazine intermediate using chiral HPLC. The issue often lies with the starting (S)-tetrahydrofuroic acid. | (S)-intermediate e.e.: 98.0% | (S)-intermediate e.e.: >99.8% |
| Racemization During Synthesis | Harsh reaction conditions (e.g., excessively high temperatures or extreme pH) can potentially lead to racemization, although less common for this specific chiral center under typical conditions. | Reaction temperature peaked at 140°C | Reaction temperature maintained at 120-123°C |
| Contamination | Ensure there is no cross-contamination with the (R)-enantiomer from other reactions or impure starting materials. | Possible contamination from shared glassware. | Dedicated and thoroughly cleaned equipment used. |
| Analytical Method Error | Validate your chiral HPLC method. Ensure proper separation of the enantiomers and accurate integration of the peaks. | Poor baseline resolution between enantiomer peaks. | Baseline resolution > 2.0. |
Issue 3: Out-of-Specification Impurity Profile
Q: My final product shows a high level of a specific impurity. How can I identify and control it?
A: Impurities can arise from starting materials, side reactions during the synthesis, or degradation of the product. Identifying the impurity and its origin is the first step to controlling it.
Troubleshooting Steps & Data Comparison for Common Impurities
| Impurity | Potential Source | Troubleshooting Action | Batch E (High Impurity) | Batch F (Low Impurity) |
| Impurity A (2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline) | Hydrolysis of the amide bond in Terazosin during work-up or storage. | Ensure pH is controlled during work-up and the product is thoroughly dried and stored in a dry environment. | Final product moisture content: 1.5% | Final product moisture content: <0.5% |
| Impurity C (1-(4-amino-6,7-dimethyl-2-quinazolinyl)piperazine) | Hydrolysis of Terazosin. | Similar to Impurity A, control moisture and pH. | Detected at 0.25% | Not Detected (<0.05%) |
| Impurity E (1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine) | A side reaction where two molecules of the quinazoline reactant couple with one molecule of piperazine (if present as an impurity in the furoyl-piperazine intermediate). | Ensure high purity of the (S)-1-(tetrahydro-2-furoyl)piperazine starting material, with minimal free piperazine. | Detected at 0.30% | Not Detected (<0.05%) |
Issue 4: Variability in Crystal Form (Polymorphism)
Q: I am observing different crystalline forms of this compound between batches. Why is this happening and how can I control it?
A: this compound hydrochloride can exist in multiple polymorphic forms. The specific form obtained can be influenced by the crystallization solvent, temperature, cooling rate, and agitation. Inconsistent crystal form can significantly impact the drug's solubility and stability.
Troubleshooting Steps & Data Comparison
| Parameter | Troubleshooting Action | Batch G (Mixed Polymorphs) | Batch H (Consistent Form IV) |
| Crystallization Solvent | Use a consistent, well-defined solvent system. For Terazosin HCl, specific ratios of a polar organic solvent and water are crucial for obtaining the desired hydrate form. | Solvent composition varied slightly between batches. | Strictly controlled solvent system (e.g., n-butanol/water). |
| Cooling Rate | Implement a controlled and reproducible cooling profile. Rapid cooling can sometimes trap metastable polymorphs. | Cooled rapidly by quenching in an ice bath. | Cooled slowly at a controlled rate of 10°C/hour. |
| Agitation | Maintain a consistent and appropriate agitation speed during crystallization. | Agitation speed was not monitored. | Agitation maintained at a constant 150 RPM. |
| Seeding | If a specific polymorph is desired, consider seeding the crystallization solution with crystals of that form. | No seeding was performed. | Seeded with 0.1% w/w of Form IV crystals. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
This method is used to determine the enantiomeric excess of this compound.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of mobile phase.
-
Procedure: Inject 10 µL of the sample solution. The (R)-enantiomer will typically elute before the (S)-enantiomer. Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
Protocol 2: Purity Analysis by Reversed-Phase HPLC
This method is used to determine the purity of this compound and quantify related impurities.
-
Column: C18 reversed-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5.0 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 245 nm.
-
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 100 µg/mL in methanol.
Protocol 3: X-Ray Powder Diffraction (XRPD) for Polymorph Identification
XRPD is used to identify the crystalline form of this compound.
-
Instrument: A powder X-ray diffractometer with Cu Kα radiation.
-
Scan Range (2θ): 3° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
Sample Preparation: Gently pack the powder sample into the sample holder.
-
Analysis: Compare the resulting diffractogram with reference patterns for known polymorphs of Terazosin. For example, Terazosin HCl monohydrate Form IV is characterized by distinct peaks at 2θ values of approximately 5.24, 9.66, 11.55, 15.84, 16.58, and 23.90 degrees.
Protocol 4: Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to assess purity and identify polymorphic forms by their melting points and thermal transitions.
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pan: Aluminum pans.
-
Sample Size: 2-5 mg.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10°C/min.
-
Temperature Range: 30°C to 300°C.
-
Analysis: Observe the thermogram for endothermic and exothermic events. The melting point of Terazosin is typically around 274°C. Different polymorphs will exhibit different melting points or show transitions from one form to another upon heating.
Visualizations
References
- 1. turkjps.org [turkjps.org]
- 2. pqri.org [pqri.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0770612B1 - Terazosin crystalline polymorph and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 5. Identification, preparation, and characterization of several polymorphs and solvates of terazosin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining treatment duration of (S)-Terazosin for maximal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-Terazosin in their experiments. The focus is on refining treatment duration to achieve maximal efficacy, particularly concerning its recently elucidated mechanism of action involving the activation of Phosphoglycerate Kinase 1 (PGK1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we should consider when designing our experiments?
A1: this compound has two known primary mechanisms of action. Classically, it is known as a potent and selective antagonist of α1-adrenoceptors. However, recent studies have revealed a novel, non-canonical mechanism involving the direct binding to and activation of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1).[1] This PGK1 activation leads to an increase in cellular ATP production, which can confer neuroprotective and anti-apoptotic effects.[1][2] It is crucial to distinguish which of these mechanisms is relevant to your experimental question, as the optimal treatment duration and concentration may differ significantly. A modified version of Terazosin that lacks potency for the α1-adrenoceptor has been shown to be equally effective in conferring synaptic endurance, suggesting the PGK1-mediated pathway is independent.[1]
Q2: How long should I treat my cells with this compound to see maximal PGK1 activation?
A2: The activation of PGK1 by this compound is a rapid and transient event. In cell lysates, a significant increase in ATP levels, a direct product of PGK1 activity, can be observed within the first minute of treatment.[1] However, this effect may not be sustained, with ATP levels potentially declining after 10 minutes. Therefore, for experiments aiming to measure the direct impact of PGK1 activation, short treatment durations are recommended. For downstream effects, longer incubation times may be necessary.
Q3: Is there an optimal concentration of this compound for maximal efficacy?
A3: Yes, the effect of this compound on PGK1 activity is dose-dependent and exhibits a biphasic response. Low concentrations (in the range of nanomolar to low micromolar) have been shown to activate PGK1, while higher concentrations can be inhibitory. It is critical to perform a dose-response curve in your specific experimental system to determine the optimal concentration for PGK1 activation.
Q4: What are the downstream effects of sustained this compound treatment?
A4: Sustained treatment with an optimal dose of this compound can lead to several beneficial downstream effects, likely mediated by the transient increases in ATP and subsequent activation of ATP-dependent processes. These include:
-
Neuroprotection: this compound has been shown to protect neurons from various stressors.
-
Anti-apoptotic effects: It can inhibit apoptosis in various cell types.
-
Reduced protein aggregation: this compound may help in dissolving pathological protein aggregates.
-
Enhanced stress resistance: Through the activation of Hsp90, a known ATPase that associates with PGK1.
The duration of treatment required to observe these effects will likely be longer than that for direct PGK1 activation and will need to be empirically determined for your model system (e.g., 24 hours for neuroprotection against oxidative stress).
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable increase in ATP levels after this compound treatment. | Incorrect timing of measurement: The increase in ATP due to PGK1 activation is transient and peaks within the first minute of treatment. | Measure ATP levels at very early time points (e.g., 1, 5, and 10 minutes) post-treatment. |
| Suboptimal this compound concentration: The dose-response of this compound on PGK1 is biphasic. Your concentration may be too high (inhibitory) or too low. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to identify the optimal activating concentration in your system. | |
| Cellular context: The metabolic state of your cells can influence the response to PGK1 activation. | Ensure your cells are in a metabolically active state. Consider if the experimental medium has sufficient glucose. | |
| Observing cellular toxicity or unexpected inhibitory effects. | High concentration of this compound: High concentrations can inhibit PGK1 and may lead to off-target effects or cellular stress. | Lower the concentration of this compound to the optimal activating range determined from your dose-response curve. |
| Prolonged treatment at high concentrations: Continuous inhibition of PGK1 or sustained activation of other pathways could be detrimental. | If long-term treatment is necessary, use the lowest effective concentration and consider intermittent dosing schedules. | |
| Inconsistent results between experiments. | Variability in cell density or metabolic state: The baseline metabolic rate of cells can affect their response to this compound. | Standardize cell seeding density and ensure consistent culture conditions. Allow cells to equilibrate in fresh medium before starting the experiment. |
| This compound solution degradation: Improper storage can lead to loss of activity. | Prepare fresh solutions of this compound for each experiment from a properly stored stock. |
Data Presentation
Table 1: Effect of Terazosin on PGK1 Activity and Cellular ATP Levels
| Parameter | Concentration Range | Observation | Time Course | Reference |
| PGK1 Activity (in vitro) | 2.5 nM - 0.5 µM | Activation | Not specified | |
| 2.5 µM - 25 µM | Inhibition | Not specified | ||
| Cellular ATP Levels | 10 µM | ~40% transient increase | Peak at 1 minute | |
| 10 µM | Decline to ~90% of baseline | After 10 minutes | ||
| Cellular Pyruvate Levels | 10 µM | ~30% stable increase | Measured at 10 minutes |
Table 2: Recommended Starting Concentrations and Durations for Different Experimental Goals
| Experimental Goal | Suggested Starting Concentration | Suggested Treatment Duration | Key Readout |
| Direct PGK1 Activation | 10 nM - 1 µM | 1 - 10 minutes | Cellular ATP levels, PGK1 enzymatic activity |
| Neuroprotection (vs. acute stress) | 1 µM - 10 µM | 24 hours | Cell viability, apoptosis markers |
| Downstream Signaling (e.g., Hsp90 activation) | 1 µM - 10 µM | 30 minutes - 6 hours | Co-immunoprecipitation, Western blot for downstream targets |
| Chronic Effects/Phenotypic Changes | 1 µM - 10 µM | > 24 hours | Phenotypic assays relevant to the model system |
Experimental Protocols
Protocol 1: In Vitro PGK1 Activity Assay
This protocol is adapted from studies demonstrating the direct effect of Terazosin on PGK1 enzymatic activity.
Materials:
-
Purified recombinant PGK1 protein
-
Glyceraldehyde-3-phosphate (GAP)
-
β-Nicotinamide adenine dinucleotide (β-NAD)
-
Adenosine diphosphate (ADP)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Reaction buffer (e.g., 20 mM Tris, 100 mM NaCl, 0.1 mM MgSO4, 10 mM Na2HPO4, 2 mM DTT, pH 8.6)
-
This compound stock solution
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing GAP, β-NAD, ADP, and GAPDH in the reaction buffer.
-
Add the purified recombinant PGK1 protein to the reaction mixture.
-
Add varying concentrations of this compound or vehicle control to the wells of a microplate.
-
Initiate the reaction by adding the PGK1-containing reaction mixture to the wells.
-
Immediately measure the absorbance at 340 nm (A340) at time 0 and then at regular intervals (e.g., every minute for 10-15 minutes). The increase in A340 corresponds to the production of NADH, which is coupled to the PGK1 reaction.
-
Calculate the rate of NADH production (change in A340 per unit time) for each concentration of this compound.
-
Plot the reaction rate as a function of this compound concentration to determine the dose-response curve.
Protocol 2: Measurement of Cellular ATP Levels
Materials:
-
Cultured cells of interest
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
ATP lysis buffer
-
Commercial ATP bioluminescence assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Plate cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with different concentrations of this compound or vehicle control for the desired duration (e.g., for kinetic studies, have separate wells for 1, 5, 10, 30, and 60 minutes).
-
At the end of the treatment period, quickly wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate ATP lysis buffer provided with the assay kit.
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Add the ATP assay reagent (containing luciferase and luciferin) to each well.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in each sample based on the standard curve and normalize to the total protein content of the cell lysate.
Mandatory Visualizations
Caption: this compound signaling pathway for PGK1 activation.
Caption: Experimental workflow for measuring cellular ATP levels.
Caption: Logical relationship of this compound dose and PGK1 activity.
References
Technical Support Center: Overcoming Challenges in Replicating (S)-Terazosin Study Findings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating and building upon studies involving (S)-Terazosin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be targeting in my experiments?
A1: this compound is primarily known as a potent and selective antagonist of α1-adrenoceptors, with Ki values of 3.91 nM, 0.79 nM, and 1.16 nM for α1a, α1b, and α1d receptors, respectively.[1] This action leads to the relaxation of smooth muscle in blood vessels and the prostate, which is the basis for its use in hypertension and benign prostatic hyperplasia (BPH).[2][3][4] More recently, a novel mechanism has been identified where Terazosin can activate the enzyme phosphoglycerate kinase 1 (PGK1), leading to increased glycolysis and ATP production.[5] This neuroprotective pathway is being investigated for its potential in treating neurodegenerative diseases like Parkinson's and ALS. When designing your experiments, it is crucial to first determine which of these pathways is the focus of your study.
Q2: I am having trouble dissolving my this compound reference standard. What are the recommended solvents and procedures?
A2: Solubility issues with Terazosin hydrochloride are a common challenge. The solubility can be influenced by the pH of the solution and the crystalline form (polymorph) of the compound. While soluble in water, sonication may be required to aid dissolution. It is also soluble in organic solvents like methanol, ethanol, and DMSO. The choice of solvent should be compatible with your specific experimental or analytical method. For aqueous solutions, a pH range of 4.5 to 6.5 has been suggested for improved stability.
Q3: My results are inconsistent. Could the stability of this compound be a factor?
A3: Yes, the stability of Terazosin is a critical factor for reproducible results. The molecule is susceptible to degradation under various conditions, including hydrolysis (both acidic and alkaline), oxidation, and photolysis. It is essential to handle and store this compound according to the manufacturer's instructions, typically protected from light and moisture. Forced degradation studies have shown that significant degradation occurs with acid and base hydrolysis and oxidative stress.
Q4: How can I ensure the enantiomeric purity of my this compound sample?
A4: Since Terazosin is a racemic mixture, ensuring the enantiomeric purity of the (S)-enantiomer is crucial for studying its specific effects. The two enantiomers can have different pharmacological profiles and elimination rates in vivo. To verify the enantiomeric purity, you will need to use a chiral analytical method. A sensitive and selective method for the enantioselective determination of Terazosin in human plasma has been developed using normal-phase high-performance liquid chromatography (NP-HPLC) with a chiral stationary phase (Chiralpak AD) and mass spectrometric detection.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based GPCR Signaling Assays
| Potential Cause | Troubleshooting Step |
| Low or Variable Receptor Expression | Verify the expression of the target α1-adrenoceptor subtype in your cell line using techniques like Western blot or qPCR. For understudied GPCRs, a lack of a positive control ligand can make it difficult to confirm functional expression, potentially leading to false negatives. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation time, and concentration of this compound. Ensure the buffer conditions (e.g., pH, ionic strength) are optimal for receptor-ligand binding. |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging. |
| Ligand Degradation | Prepare fresh solutions of this compound for each experiment. Protect solutions from light and store them appropriately. |
| Complex Signaling Pathways | GPCR signaling is complex, involving potential coupling to multiple G proteins and β-arrestin pathways. Consider using assays that can dissect these different pathways, such as BRET or FRET-based assays to measure protein-protein interactions. |
Issue 2: Difficulty Replicating Neuroprotective Effects via PGK1 Activation
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | The concentrations required to activate PGK1 may differ from those needed for α1-adrenoceptor blockade. Perform a dose-response curve to determine the optimal concentration for ATP production in your specific cell model. |
| Inadequate Target Engagement | Confirm that this compound is engaging with PGK1 in your system. This can be assessed by measuring downstream effects, such as an increase in ATP levels. A pilot study in Parkinson's disease patients showed that Terazosin treatment increased ATP levels in both the brain and whole blood. |
| Cellular Model Specificity | The metabolic state of your cells can influence the outcome. Ensure your cellular model has a metabolic profile that is relevant to the disease you are studying. |
| Off-Target Effects | Remember that this compound is also a potent α1-adrenoceptor antagonist. To isolate the effects of PGK1 activation, consider using control experiments with other α1-blockers that do not activate PGK1, such as tamsulosin. |
Quantitative Data Summary
Table 1: this compound Binding Affinities (Ki) for α1-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1a | 3.91 |
| α1b | 0.79 |
| α1d | 1.16 |
| (Data from Selleck Chemicals) |
Table 2: Summary of Conditions for Forced Degradation Studies of Terazosin
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | Reflux at 40°C for 48 hours |
| Alkaline Hydrolysis | 0.1 N NaOH | Reflux at 40°C for 10 hours |
| Oxidation | 30% H₂O₂ (v/v) | 40°C for 5 days |
| Photolytic Degradation | UV light | 5 days |
| Thermal Degradation | Solid form at 40°C and 75% RH | 5 days |
| (Data compiled from BenchChem and other sources) |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on established pharmacopeial methods and scientific literature for the analysis of Terazosin and its related compounds.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient should be optimized for adequate separation.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
2. System Suitability:
-
Resolution: The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.
-
Tailing Factor: The tailing factor for the Terazosin peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.
3. Sample Preparation:
-
Accurately weigh and dissolve the Terazosin sample in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
Protocol 2: Cell-Based ATP Luminescence Assay for PGK1 Activation
This protocol is a general guideline for measuring changes in intracellular ATP levels following treatment with this compound, based on the mechanism of PGK1 activation.
1. Materials:
-
Cell line of interest (e.g., neuronal cells for neuroprotection studies)
-
Cell culture medium and supplements
-
This compound
-
ATP luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
2. Procedure:
-
Cell Seeding: Plate cells in a white-walled, clear-bottom 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined amount of time (e.g., 24 hours) at 37°C and 5% CO₂.
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold change in ATP levels.
Visualizations
Caption: Canonical α1-adrenoceptor signaling pathway antagonized by this compound.
Caption: this compound's neuroprotective pathway via PGK1 activation.
Caption: Logical workflow for troubleshooting irreproducible this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Terazosin (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. A pilot to assess target engagement of terazosin in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of (S)-Terazosin and (R)-Terazosin Neuroprotection: A Review of Current Evidence
A direct comparative analysis of the neuroprotective effects of (S)-Terazosin and (R)-Terazosin is not currently possible due to a lack of specific experimental data differentiating the two enantiomers in the scientific literature. Research to date has primarily focused on the effects of racemic Terazosin. This guide, therefore, provides a comprehensive overview of the known neuroprotective properties of racemic Terazosin, with the understanding that the individual contributions of the (S) and (R) enantiomers have not been elucidated.
Terazosin, a quinazoline-based compound, is an approved medication for treating hypertension and benign prostatic hyperplasia. Its neuroprotective effects, however, are now understood to stem from an off-target mechanism independent of its classical role as an α1-adrenergic receptor antagonist. The primary mechanism of neuroprotection involves the activation of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3][4] This activation leads to an increase in adenosine triphosphate (ATP) production, which is crucial for neuronal survival and function.[5]
Mechanism of Action: PGK1-Mediated Neuroprotection
The neuroprotective action of Terazosin is centered on its ability to bind to and activate PGK1, a key enzyme in the glycolytic pathway. This interaction enhances the enzyme's activity, leading to increased ATP synthesis. The elevated intracellular ATP levels are thought to confer neuroprotection through several downstream effects, including promoting stress resistance and inhibiting apoptotic pathways. Mechanistically, the ATP generated by PGK1 activation may enhance the chaperone activity of Hsp90, which is known to associate with PGK1 and promote resistance to cellular stress.
This PGK1-dependent mechanism has shown promise in various preclinical models of neurodegenerative diseases, including Parkinson's disease, amyotrophic lateral sclerosis (ALS), and stroke.
Supporting Experimental Data (Racemic Terazosin)
The following table summarizes key quantitative data from studies investigating the neuroprotective effects of racemic Terazosin.
| Experimental Model | Key Findings | Reference |
| Rodent Model of Stroke | Alleviated organ damage and improved survival. | |
| Rodent Model of Sepsis | Alleviated organ damage and improved survival. | |
| Hydrogen Peroxide (H₂O₂)-induced Apoptosis in Macrophages | Terazosin activated PGK1 at lower dosages (0.5 μM to 2.5 nM) and inhibited it at higher dosages (2.5 and 25 μM). A transient ~40% increase in ATP levels was observed in the first minute of reaction. | |
| TDP-43M337V Mouse Model of ALS | Treatment resulted in a 40% increase in the number of motor neurons in the ventral horn compared to vehicle-treated controls. | |
| Oxidative Stress in Motor Neuron Culture (Sodium Arsenite-induced) | Complete rescue of survival (100%) in TDP-43M337V ESC-derived motor neurons. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for racemic Terazosin are provided below.
PGK1 Activity Assay
Objective: To determine the effect of Terazosin on the enzymatic activity of PGK1.
Methodology:
-
Recombinant human PGK1 is incubated with varying concentrations of racemic Terazosin.
-
The enzymatic reaction is initiated by the addition of the substrates, 1,3-bisphosphoglycerate and ADP.
-
The rate of NADH oxidation (coupled to the glyceraldehyde-3-phosphate dehydrogenase reaction) is measured spectrophotometrically at 340 nm.
-
Data is analyzed to determine the concentration-dependent effect of Terazosin on PGK1 activity.
Cellular ATP Level Measurement
Objective: To quantify changes in intracellular ATP levels following Terazosin treatment.
Methodology:
-
Neuronal cells (e.g., primary neurons or cell lines like SH-SY5Y) are cultured under standard conditions.
-
Cells are treated with racemic Terazosin at various concentrations and for different durations.
-
Cell lysates are prepared, and ATP levels are measured using a luciferin-luciferase-based bioluminescence assay.
-
Luminescence is quantified using a luminometer, and ATP concentrations are calculated based on a standard curve.
In Vitro Neuroprotection Assay (Oxidative Stress Model)
Objective: To assess the ability of Terazosin to protect neurons from oxidative stress-induced cell death.
Methodology:
-
Primary neurons or a neuronal cell line are seeded in multi-well plates.
-
Cells are pre-treated with different concentrations of racemic Terazosin for a specified period (e.g., 24 hours).
-
Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or MPP+ to the culture medium.
-
Cell viability is assessed using methods like the MTT assay, LDH release assay, or by counting surviving neurons after staining with viability dyes (e.g., Calcein-AM and Ethidium homodimer-1).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Terazosin-mediated neuroprotection and a general workflow for its experimental validation.
Caption: Proposed signaling pathway of Terazosin-mediated neuroprotection.
Caption: General experimental workflow for evaluating Terazosin's neuroprotective effects.
References
A Comparative Guide to (S)-Terazosin and Other Novel PGK1 Activators in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of (S)-Terazosin and other recently identified activators of Phosphoglycerate Kinase 1 (PGK1). The data presented is collated from published studies to facilitate a comparative understanding of their potential as modulators of this key metabolic enzyme.
Introduction to PGK1 Activation
Phosphoglycerate Kinase 1 (PGK1) is a crucial enzyme in the glycolytic pathway, catalyzing the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, thereby producing 3-phosphoglycerate and ATP. Beyond its canonical role in cellular metabolism, PGK1 is implicated in a variety of cellular processes, including angiogenesis, and has emerged as a therapeutic target for several diseases.[1] Activation of PGK1 can enhance cellular energy production and has shown promise in preclinical models of neurodegenerative diseases.[2] this compound, an existing drug, has been identified as a PGK1 activator.[3] Recently, novel small molecules have also been discovered that exhibit PGK1 activating properties.[1][4] This guide compares the functional activities of this compound with these novel activators.
Quantitative Comparison of PGK1 Activators
The following tables summarize the available quantitative data from functional assays for this compound and other known PGK1 activators. It is important to note that the data for this compound and the novel activators are derived from separate studies, and direct head-to-head comparisons under identical experimental conditions are not yet available.
Table 1: In Vitro PGK1 Enzymatic Activity
| Compound | Concentration Range | Effect on PGK1 Activity | Source |
| This compound | 2.5 nM - 0.5 µM | Activation | |
| 2.5 µM - 25 µM | Inhibition | ||
| Compound 7979989 | 1 nM - 10 µM | Dose-dependent activation | |
| Compound Z112553128 | 1 nM - 10 µM | Dose-dependent activation | |
| Compound AK-693/21087020 | 1 nM - 1 µM | Dose-dependent activation | |
| 10 µM | Inhibition |
Table 2: Cell-Based Functional Assays
| Compound | Assay | Cell Line | Concentration | Outcome | Source |
| This compound | ATP Production | Cell Lysate | Low concentrations | ~40% transient increase | |
| Compound 7979989 | Cell Viability (OGD/R) | PC12 | 1.5625 - 12.5 µM | Increased cell viability | |
| Compound Z112553128 | Cell Viability (OGD/R) | PC12 | 1.5625 - 12.5 µM | Increased cell viability | |
| Compound AK-693/21087020 | Cell Viability (OGD/R) | PC12 | 1.5625 - 12.5 µM | Increased cell viability |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PGK1 Enzymatic Activity Assay
This assay indirectly measures PGK1 activity by coupling it to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. The activation of PGK1 leads to the consumption of its substrate, 1,3-bisphosphoglycerate (1,3-BPG), which in turn stimulates the GAPDH-mediated production of 1,3-BPG and NADH. The increase in NADH is monitored spectrophotometrically at 339 nm.
-
Reagents:
-
Purified recombinant human PGK1 protein (2 µg/mL)
-
Reaction Buffer (20 mM Tris, 100 mM NaCl, 0.1 mM MgSO4, 10 mM Na2HPO4, 2 mM DTT, pH 8.6)
-
Substrate Mix (1.6 mM Glyceraldehyde-3-phosphate (GAP), 1 mM β-NAD, 1 mM ADP, 20 ng/µL GAPDH)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
-
Procedure:
-
Prepare the reaction mixture by combining the Reaction Buffer and Substrate Mix.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified PGK1 protein.
-
Immediately measure the absorbance at 339 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes) using a spectrophotometer.
-
The rate of increase in absorbance at 339 nm is proportional to the PGK1 activity.
-
A control reaction without the test compound is run in parallel. The percentage of activation is calculated relative to the control.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Reagents:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) injury model reagents (if applicable)
-
-
Procedure:
-
Seed PC12 cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration. For neuroprotection assays, cells can be pre-treated with compounds before inducing injury (e.g., OGD/R).
-
After treatment, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Reagents:
-
Cell culture supernatant from treated and control cells.
-
LDH assay kit (commercially available).
-
-
Procedure:
-
Collect the cell culture supernatant after treating the cells with the test compounds and/or inducing cell injury.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and diaphorase.
-
The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.
-
The diaphorase then uses NADH to reduce a tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm).
-
The amount of LDH released is proportional to the number of damaged cells and is expressed as a percentage of the total LDH released from lysed control cells (maximum LDH release).
-
Signaling Pathways and Experimental Workflows
PGK1 Signaling Pathway
The following diagram illustrates the central role of PGK1 in glycolysis and its activation by the compounds discussed.
References
- 1. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 3. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(S)-Terazosin: An In Vivo Validation of its Neuroprotective Effects Compared to Alternative Therapies
For Immediate Release
This guide provides a comprehensive comparison of the in vivo neuroprotective effects of (S)-Terazosin against alternative therapeutic agents for neurodegenerative diseases. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Executive Summary
This compound, a repurposed drug, has demonstrated significant neuroprotective effects in multiple in vivo models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD). Its primary mechanism of action involves the activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, leading to increased ATP production and enhanced cellular bioenergetics. This guide summarizes the key in vivo findings, compares its efficacy with standard-of-care and other neuroprotective agents, and provides detailed experimental protocols for the cited studies.
Mechanism of Action: PGK1 Activation
This compound's neuroprotective properties are primarily attributed to its off-target effect of activating PGK1.[1][2][3] This activation enhances the rate of glycolysis, the metabolic pathway that converts glucose into ATP, the primary energy currency of the cell.[4] In neurodegenerative diseases, where neuronal energy metabolism is often impaired, the ability of this compound to boost ATP levels is thought to be a key factor in promoting neuronal survival and function.[4]
dot
Caption: this compound Signaling Pathway
In Vivo Efficacy of this compound in ALS Models
In preclinical studies using zebrafish and mouse models of ALS, this compound has demonstrated significant therapeutic potential.
Zebrafish Model of ALS
In a zebrafish model of ALS, treatment with this compound rescued key motor neuron phenotypes and improved motor behavior.
| Metric | Control (ALS model) | This compound Treated (ALS model) | Improvement |
| Motor Axon Length | Reduced | Rescued to near wild-type levels | Significant increase |
| Motor Behavior | Impaired | Significantly improved | Enhanced swimming performance |
Mouse Model of ALS (hTDP-43)
In a mouse model expressing the human TDP-43 protein, a hallmark of ALS pathology, this compound treatment led to improved survival and motor function.
| Metric | Vehicle Control (hTDP-43) | This compound (100 µg/kg) | Improvement |
| Median Survival | 21 days | 22 days | 4.8% increase |
| Clinical Score (at P19) | Higher (more severe) | Significantly lower | Reduced disease severity |
| Motor Neuron Number (lumbar spinal cord) | Reduced | 40% increase | Increased neuronal survival |
| Body Weight (at P19) | Lower | Significantly higher | Mitigated weight loss |
In Vivo Efficacy of this compound in Parkinson's Disease Models
This compound has also shown promise in various animal models of Parkinson's Disease.
MPTP Mouse Model of Parkinson's Disease
In the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which induces Parkinsonian symptoms, this compound treatment has been shown to improve motor coordination.
| Metric | MPTP + Vehicle | MPTP + this compound | Improvement |
| Rotarod Performance | Significantly impaired | Improved motor scores | Enhanced motor coordination |
| Striatal ATP Levels | Decreased | Increased | Restored cellular energy |
Comparison with Alternative Neuroprotective Agents
A direct head-to-head in vivo comparison of this compound with other neuroprotective agents under the same experimental conditions is limited in the current literature. The following tables provide a summary of available data for Riluzole in an ALS mouse model and Levodopa in a Parkinson's disease mouse model to offer a contextual comparison.
Riluzole in SOD1G93A Mouse Model of ALS
Riluzole is an approved treatment for ALS. However, its efficacy in preclinical models has yielded mixed results.
| Metric | Vehicle Control (SOD1G93A) | Riluzole (22 mg/kg) | Outcome |
| Lifespan | No significant difference | No significant benefit | |
| Motor Performance (Rotarod) | Decline | No significant impact on decline |
Note: Some studies have shown a modest extension of survival with Riluzole in SOD1G93A mice, highlighting the variability in preclinical outcomes.
Levodopa in MPTP Mouse Model of Parkinson's Disease
Levodopa (L-DOPA) is the gold standard for symptomatic treatment of Parkinson's disease.
| Metric | MPTP + Vehicle | MPTP + Levodopa (8 mg/kg/d) | Outcome |
| Rotarod Performance | Impaired | Significantly ameliorated behavioral deficits | Improved motor function |
| Pole Test | Impaired | Significantly ameliorated behavioral deficits | Improved motor function |
Note: Levodopa primarily addresses motor symptoms by replenishing dopamine levels and is not considered a disease-modifying or neuroprotective agent in the same way as this compound is being investigated.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
Animal Models
-
ALS Zebrafish Model: Utilizing morpholino-injected or mutant TDP-43 expressing zebrafish larvae to induce motor neuron defects.
-
ALS Mouse Model (hTDP-43): Mice overexpressing the human TDP-43 protein, which develop progressive motor neuron degeneration.
-
Parkinson's Disease Mouse Model (MPTP): C57BL/6 mice treated with MPTP to induce selective degeneration of dopaminergic neurons in the substantia nigra.
Drug Administration
-
This compound: Typically administered in the drinking water at concentrations calculated to achieve the desired dosage (e.g., 10 µg/kg or 100 µg/kg body weight per day for mice).
-
Riluzole: Administered in drinking water (e.g., 22 mg/kg/day).
-
Levodopa: Administered via intraperitoneal injection (e.g., 8 mg/kg/day).
Behavioral Testing
dot
Caption: Experimental Workflow for Behavioral Testing
-
Rotarod Test: Mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded as a measure of motor coordination and balance.
-
Protocol: Mice are habituated to the apparatus for 2-3 days prior to testing. On the test day, mice are placed on the rod, which accelerates from a set starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a defined period (e.g., 5 minutes). The time each mouse remains on the rod is recorded. Three trials are typically performed with an inter-trial interval.
-
-
Grip Strength Test: A grip strength meter is used to measure the maximal force exerted by the forelimbs or all four limbs.
-
Protocol: The mouse is held by the tail and allowed to grasp a metal grid connected to a force transducer. The mouse is then gently pulled backward until it releases its grip. The peak force is recorded. Several measurements are taken and averaged.
-
-
Pole Test: This test is used to assess bradykinesia in mouse models of Parkinson's disease.
-
Protocol: The mouse is placed head-upward on top of a vertical pole. The time it takes for the mouse to turn around and climb down the pole is recorded.
-
Neuronal Quantification
-
Protocol: Following euthanasia, the lumbar spinal cord is dissected and post-fixed. The tissue is then cryoprotected, embedded, and sectioned using a cryostat. Sections are stained with markers for motor neurons (e.g., Nissl stain or antibodies against choline acetyltransferase - ChAT). The number of motor neurons in the ventral horn of the spinal cord is then counted using stereological methods to ensure unbiased quantification.
Conclusion
References
- 1. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Phosphoglycerate kinase 1 protects against ischemic damage in the gerbil hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(S)-Terazosin: A Comparative Guide to its Multifaceted Mechanisms of Action Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanisms of action of (S)-Terazosin in various cell lines. It offers an objective comparison with alternative treatments, supported by experimental data, detailed protocols, and visual pathway diagrams.
This compound, a quinazoline-based compound, is a well-established selective alpha-1 adrenoceptor antagonist widely used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its therapeutic effects in these conditions are primarily attributed to the relaxation of smooth muscle in the prostate and blood vessels.[1] However, a growing body of evidence reveals that this compound possesses additional, non-canonical mechanisms of action that are independent of its alpha-1 adrenergic blockade. These include the induction of apoptosis, inhibition of angiogenesis, and a novel role in cellular bioenergetics through the activation of phosphoglycerate kinase 1 (PGK1). This guide delves into these multifaceted mechanisms, presenting a comparative analysis of this compound's performance against other alpha-1 blockers, namely Doxazosin and Tamsulosin, across different cell lines.
Comparative Analysis of Cellular Effects
The cellular effects of this compound and its alternatives have been investigated in various cell lines, primarily focusing on prostate cancer. The data consistently demonstrates distinct mechanistic profiles, particularly between the quinazoline-based antagonists (Terazosin and Doxazosin) and the sulfonamide-based antagonist (Tamsulosin).
| Cell Line | Drug | Effect | Quantitative Data | Reference |
| Prostate Cancer (PC-3) | This compound | Induction of Apoptosis | Significant loss of cell viability at concentrations >10 μM | [3] |
| Doxazosin | Induction of Apoptosis | Significant loss of cell viability at concentrations >10 μM | [3] | |
| Tamsulosin | No significant effect on cell viability | - | ||
| Prostate Cancer (DU-145) | This compound | Minimal antigrowth activity at 25 μM | - | |
| Doxazosin | ~70% loss of cell viability at 25 μM | - | ||
| Tamsulosin | No significant effect on cell viability | - | ||
| Benign Prostatic Cells | This compound | Cytotoxicity | IC50 > 100 µM | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound | Inhibition of VEGF-induced proliferation | IC50 = 9.9 µM | |
| This compound | Inhibition of VEGF-induced tube formation | IC50 = 6.8 µM |
Signaling Pathways and Mechanisms of Action
This compound's diverse biological activities are mediated through distinct signaling pathways.
Alpha-1 Adrenergic Receptor Blockade
This is the canonical mechanism responsible for the therapeutic effects of this compound in BPH and hypertension. By blocking alpha-1 adrenoceptors on smooth muscle cells, this compound leads to muscle relaxation, improved urinary flow, and reduced blood pressure.
Caption: Canonical Alpha-1 Adrenergic Blockade by this compound.
Induction of Apoptosis
A significant body of research highlights the ability of quinazoline-based alpha-1 blockers, including this compound and Doxazosin, to induce apoptosis in both benign and malignant prostate cells. This effect is independent of their alpha-1 adrenoceptor antagonism and is not observed with the sulfonamide-based Tamsulosin. The apoptotic pathway involves the upregulation of pro-apoptotic proteins like Bax and the cell cycle inhibitor p27KIP1, and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Terazosin in Neurodegeneration: A Comparative Guide to Alpha-1 Adrenoceptor Antagonists
A new wave of research has repositioned certain alpha-1 adrenoceptor antagonists, traditionally used for hypertension and benign prostatic hyperplasia, as promising therapeutic candidates for neurodegenerative diseases. At the forefront is (S)-Terazosin, which, along with structurally similar quinazoline-based compounds like Doxazosin and Alfuzosin, exhibits neuroprotective properties through a novel mechanism independent of its alpha-1 adrenoceptor antagonism. This guide provides a comparative analysis of this compound and other alpha-1 blockers, focusing on their distinct mechanisms of action and presenting supporting experimental data for researchers, scientists, and drug development professionals.
A growing body of evidence suggests that the neuroprotective effects of Terazosin, Doxazosin, and Alfuzosin are mediated through the activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2] This activation leads to an increase in cellular ATP levels, which is thought to counteract the energy deficits implicated in the pathogenesis of neurodegenerative disorders such as Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB).[2][3] In contrast, other alpha-1 adrenoceptor antagonists like Prazosin and Tamsulosin appear to act through different mechanisms. Prazosin's neuroprotective effects are linked to the modulation of neuroinflammation and noradrenergic signaling,[4] while Tamsulosin, which does not activate PGK1, is often used as a negative control in comparative studies.
Comparative Efficacy in Neurodegenerative Disease Models
While direct head-to-head preclinical studies comparing the neuroprotective efficacy of this compound, Doxazosin, and Alfuzosin are limited, large-scale epidemiological studies provide compelling evidence for their collective benefit. These studies consistently show a reduced risk of developing PD and DLB among users of PGK1-activating alpha-1 blockers compared to those taking Tamsulosin or other comparator drugs.
In preclinical models, Terazosin has been shown to reduce protein aggregation and prevent cell death. Studies on Terazosin analogs have further elucidated the structure-activity relationship for PGK1 activation and neuroprotection.
| Drug Class | Compound(s) | Primary Neuroprotective Mechanism | Key Preclinical/Clinical Evidence |
| PGK1 Activators | This compound, Doxazosin, Alfuzosin | Activation of Phosphoglycerate Kinase 1 (PGK1), leading to increased cellular ATP. | Reduced risk of Parkinson's Disease and Dementia with Lewy Bodies in large cohort studies. Neuroprotection in various preclinical models of neurodegeneration. |
| Alpha-1 Antagonists (Non-PGK1 Activators) | Prazosin | Modulation of neuroinflammation and noradrenergic signaling. | Reduced Aβ generation and anti-inflammatory effects in Alzheimer's disease models. Improvement of behavioral symptoms in Alzheimer's disease. |
| Alpha-1 Antagonists (Non-PGK1 Activators) | Tamsulosin | Primarily alpha-1 adrenoceptor antagonism. | Used as a comparator in epidemiological studies; not associated with a reduced risk of neurodegenerative diseases. |
Signaling Pathways in Neuroprotection
The neuroprotective mechanisms of this compound and its structural analogs differ significantly from that of Prazosin. The following diagrams, generated using Graphviz, illustrate these distinct signaling pathways.
This compound's neuroprotective signaling pathway.
Prazosin's neuroprotective signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the neuroprotective effects of these compounds.
PGK1 Activity Assay
Objective: To determine the enzymatic activity of PGK1 in the presence of a test compound.
Principle: The forward reaction of PGK1 results in the consumption of ADP. This decrease in ADP levels promotes the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which in turn produces NADH. The rate of NADH production, measured by absorbance at 340 nm, is proportional to PGK1 activity.
Procedure:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM DTT).
-
To a 96-well plate, add the reaction buffer, purified recombinant human PGK1 protein, and substrates (glyceraldehyde-3-phosphate, β-NAD, and GAPDH).
-
Add the test compound (this compound or other antagonists) at various concentrations.
-
Initiate the reaction by adding ADP.
-
Measure the absorbance at 340 nm at multiple time points to determine the rate of NADH production.
-
Calculate the relative PGK1 activity compared to a vehicle control.
Neuronal Viability Assays (MPP+ Model)
Objective: To assess the neuroprotective effect of a compound against a toxin-induced neuronal cell death. The MPP+ model is commonly used to mimic Parkinson's disease pathology in vitro.
Cell Culture:
-
Use a neuronal cell line, such as human neuroblastoma SH-SY5Y cells.
-
Culture cells in appropriate media and conditions.
MPP+ Intoxication and Treatment:
-
Plate the cells in 96-well plates.
-
Pre-treat the cells with the test compound for a specified period (e.g., 1-3 hours).
-
Introduce MPP+ (1-methyl-4-phenylpyridinium) to the culture medium to induce neurotoxicity.
-
Co-incubate the cells with the test compound and MPP+ for 24-48 hours.
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce MTT to formazan, a purple crystalline product.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is proportional to the absorbance.
Animal Models of Neurodegeneration (MPTP Model)
Objective: To evaluate the in vivo neuroprotective efficacy of a compound in a mouse model of Parkinson's disease.
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is metabolized in the brain to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
Procedure:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Administer the test compound (this compound or other antagonists) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a designated period.
-
Induce neurodegeneration by administering MPTP according to a specific regimen (e.g., multiple injections over a short period).
-
After a defined period, assess the outcomes, which can include:
-
Behavioral tests: Rotarod test for motor coordination, open field test for locomotor activity.
-
Neurochemical analysis: Measurement of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (a marker for dopaminergic neurons) to quantify neuronal loss in the substantia nigra.
-
A typical experimental workflow for in vivo studies.
Conclusion
This compound and its structural analogs, Doxazosin and Alfuzosin, represent a promising class of neuroprotective agents with a distinct mechanism of action centered on the activation of PGK1 and the enhancement of cellular bioenergetics. This sets them apart from other alpha-1 adrenoceptor antagonists like Prazosin, which appears to exert its neuroprotective effects through modulation of neuroinflammation and noradrenergic pathways. The compelling data from large-scale human studies, coupled with preclinical evidence, strongly supports the further investigation of PGK1 activators as a novel therapeutic strategy for a range of neurodegenerative diseases. Future research should focus on direct comparative studies to elucidate the relative potency and efficacy of these compounds and to further unravel the downstream consequences of PGK1 activation in neuronal health and disease.
References
- 1. Association of Terazosin, Doxazosin, or Alfuzosin Use and Risk of Dementia With Lewy Bodies in Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of Terazosin, Doxazosin, or Alfuzosin Use and Risk of Dementia With Lewy Bodies in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Prazosin, an α(1)-adrenoceptor antagonist, prevents memory deterioration in the APP23 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Terazosin and Doxazosin on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Terazosin and Doxazosin, both quinazoline-based alpha-1 adrenergic receptor antagonists, are widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Beyond their established roles in relaxing smooth muscle, a growing body of evidence highlights their distinct and significant impacts on cellular metabolism.[4][5] This guide provides a comparative analysis of their effects on key metabolic pathways, supported by experimental data, to inform research and drug development efforts. A primary distinction lies in their interaction with the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), with this compound and its structural analogs, including Doxazosin, acting as activators of this enzyme, a mechanism independent of their alpha-1 adrenergic blockade.
Comparative Data on Metabolic Effects
The following table summarizes the key comparative metabolic effects of this compound and Doxazosin based on available preclinical and clinical data.
| Parameter | This compound | Doxazosin | References |
| Primary Metabolic Target | Phosphoglycerate Kinase 1 (PGK1) | Phosphoglycerate Kinase 1 (PGK1), PI3K/Akt pathway | |
| Effect on Glycolysis | Potent activator, leading to increased ATP and pyruvate levels. | Activator, enhances glycolysis. | |
| Effect on Mitochondrial Respiration | Decreases basal and maximal mitochondrial respiration. | Not explicitly detailed in comparative studies. | |
| Effect on Insulin Sensitivity | Indirectly improves through enhanced glucose metabolism. | Increases insulin sensitivity. | |
| Effect on Lipid Metabolism | Not a primary focus of cited studies. | Reduces serum triglycerides, VLDL triglycerides, and VLDL cholesterol; may increase HDL cholesterol. | |
| Neuroprotective Effects | Demonstrated in models of Parkinson's disease through PGK1 activation and increased ATP. | Implied to have similar effects due to PGK1 activation. | |
| Antiproliferative/Pro-apoptotic Effects | Induces apoptosis in prostate cells. | Induces apoptosis in prostate and glioblastoma cells; inhibits PI3K/Akt pathway. |
Signaling Pathways and Mechanisms of Action
The differential metabolic effects of this compound and Doxazosin can be attributed to their engagement with specific cellular signaling pathways.
This compound: Activation of the PGK1-Mediated Glycolytic Pathway
This compound directly binds to and activates PGK1, a key enzyme in the glycolytic pathway responsible for the first ATP-generating step. This activation leads to an overall enhancement of glycolysis, resulting in increased cellular ATP and pyruvate levels. The subsequent increase in the ATP/ADP ratio can have widespread effects on cellular energy homeostasis and stress resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Terazosin (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. What is the mechanism of Terazosin Hydrochloride? [synapse.patsnap.com]
- 4. Effect of different alpha-receptor antagonists on metabolic parameters: a head-to-head comparison - ProQuest [proquest.com]
- 5. Doxazosin in metabolically complicated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Target Specificity of Terazosin for Phosphoglycerate Kinase 1: A Comparative Guide
An objective analysis of the interaction between the α1-adrenergic receptor antagonist, Terazosin, and its off-target, the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).
This guide provides a comprehensive evaluation of the target specificity of Terazosin, with a primary focus on its interaction with phosphoglycerate kinase 1 (PGK1). While the user's interest is in the (S)-enantiomer of Terazosin, the current body of scientific literature predominantly reports on the effects of racemic Terazosin. Where available, data on individual enantiomers are presented; however, the majority of the findings discussed herein pertain to the racemic mixture. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the polypharmacology of this compound.
Executive Summary
Terazosin, a well-established α1-adrenergic receptor antagonist, has been identified as a modulator of phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis.[1][2][3][4] This off-target activity has garnered significant interest due to its potential neuroprotective effects, as PGK1 activation can lead to increased ATP production.[1] Terazosin exhibits a paradoxical, dose-dependent effect on PGK1, acting as an activator at low nanomolar to micromolar concentrations and as an inhibitor at higher concentrations. This is attributed to its competitive binding at the ATP/ADP pocket of PGK1. While Terazosin's primary targets are the α1-adrenoceptors, its interaction with PGK1 highlights the importance of comprehensive off-target profiling in drug development.
Comparative Analysis of Target Interactions
The primary pharmacological targets of Terazosin are the α1-adrenergic receptors, where it acts as an antagonist. Its interaction with PGK1 is a more recently discovered off-target effect. The following table summarizes the available quantitative data on the interactions of racemic Terazosin and its enantiomers with these targets.
| Target | Compound | Assay Type | Parameter | Value | Reference |
| PGK1 | Racemic Terazosin | In vitro enzyme activity | Activation | Biphasic: Activation at low concentrations (nM to low µM), inhibition at higher concentrations (>2.5 µM) | |
| α1-adrenoceptors | Racemic Terazosin | Radioligand binding | Kᵢ | Low nanomolar range | |
| α1-adrenoceptors | (S)-Terazosin | Radioligand binding | Kᵢ | Low nanomolar range (equipotent to racemate) | |
| α1-adrenoceptors | (R)-Terazosin | Radioligand binding | Kᵢ | Low nanomolar range (equipotent to racemate) | |
| α2B-adrenoceptors | Racemic Terazosin | Radioligand binding | - | High affinity | |
| α2B-adrenoceptors | This compound | Radioligand binding | - | High affinity | |
| α2B-adrenoceptors | (R)-Terazosin | Radioligand binding | - | Lower affinity than (S)-enantiomer and racemate |
Note: Specific quantitative values for the activation of PGK1 by Terazosin are not consistently reported across studies, with the effect being described as a biphasic dose-response.
Signaling Pathways and Experimental Workflows
To visually represent the cellular context of Terazosin's actions and the methods used to evaluate its target specificity, the following diagrams are provided.
Caption: Dual targeting mechanism of Terazosin.
Caption: In vitro PGK1 activity assay workflow.
Experimental Protocols
In Vitro PGK1 Enzyme Activity Assay (Coupled Assay)
This protocol is a generalized representation based on methods described in the literature.
-
Objective: To determine the effect of this compound on the enzymatic activity of purified PGK1.
-
Principle: The production of ATP by PGK1 is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. The rate of NADH production in the GAPDH reaction is stoichiometrically related to the rate of the PGK1 reaction and can be monitored by measuring the increase in absorbance at 340 nm.
-
Materials:
-
Purified recombinant human PGK1
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Adenosine diphosphate (ADP)
-
1,3-bisphosphoglycerate (1,3-BPG) or glyceraldehyde-3-phosphate (G3P) and inorganic phosphate to generate 1,3-BPG in situ
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
This compound stock solution (in DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NAD⁺, ADP, G3P, and GAPDH.
-
Add serial dilutions of this compound to the wells of the microplate. Include a vehicle control (DMSO).
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding purified PGK1 to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration to generate a dose-response curve.
-
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This is a generalized protocol for determining the binding affinity of a compound to its receptor.
-
Objective: To determine the inhibitory constant (Kᵢ) of this compound for α1-adrenergic receptors.
-
Principle: This is a competitive binding assay where the ability of this compound to displace a radiolabeled ligand with known high affinity for the α1-adrenoceptor is measured.
-
Materials:
-
Cell membranes expressing the α1-adrenoceptor subtype of interest.
-
Radiolabeled ligand (e.g., [³H]-Prazosin).
-
This compound stock solution.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
In a series of tubes, add a constant amount of cell membranes, the radiolabeled ligand, and varying concentrations of this compound.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known non-labeled ligand).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Discussion and Future Directions
The available evidence strongly indicates that racemic Terazosin directly interacts with PGK1, leading to a biphasic modulation of its enzymatic activity. This off-target effect is independent of its well-characterized antagonism of α1-adrenergic receptors. A significant gap in the current understanding is the lack of data specifically for the (S)-enantiomer of Terazosin in relation to PGK1. While studies on the alpha-adrenoceptors show equipotency between the enantiomers, it cannot be assumed that this will hold true for the off-target PGK1.
To definitively evaluate the target specificity of this compound, the following experimental approaches are recommended:
-
Enantiomer-Specific PGK1 Activity Assays: Directly comparing the in vitro effects of this compound, (R)-Terazosin, and the racemic mixture on PGK1 activity would elucidate any stereospecific interactions.
-
Broad Kinase Profiling: Screening this compound against a large panel of kinases would provide a comprehensive assessment of its selectivity and identify any other potential off-target kinases.
-
Cellular Thermal Shift Assay (CETSA): This technique could be employed to confirm the direct binding of this compound to PGK1 in a cellular environment, providing evidence of target engagement under more physiological conditions.
References
- 1. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Terazosin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of (S)-Terazosin, a selective alpha-1 adrenergic blocker. Adherence to these procedures is vital to ensure personal safety and minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this compound should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1]
Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] This ensures the complete destruction of the active pharmaceutical ingredient and prevents its release into the environment.
Step-by-Step Disposal Workflow:
-
Segregation and Labeling: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. The container must be clearly marked as hazardous chemical waste.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department should be contacted to arrange for the pickup and disposal of the chemical waste. They will have established procedures with licensed waste management vendors.[2]
-
Documentation: Maintain accurate records of the amount of this compound designated for disposal, in accordance with institutional and regulatory requirements.
Alternative Disposal (for small residual amounts, if permitted by local regulations):
In the absence of a chemical waste disposal program, and only if permitted by local regulations for non-hazardous pharmaceuticals, the following procedure can be considered for trace amounts. However, it is crucial to recognize that this is a less preferred method.
-
Inertization: Mix the this compound with an inert, non-palatable substance such as cat litter, dirt, or used coffee grounds. Do not crush tablets or capsules.
-
Containment: Place the mixture in a sealed plastic bag or container to prevent leakage.
-
Household Trash Disposal: Dispose of the sealed container in the household trash.
-
De-identification: Remove or scratch out all personal information from the original prescription bottle to protect privacy before recycling or disposing of it.
Crucially, this compound should never be flushed down the toilet or poured down the drain. Pharmaceuticals entering the water supply can have detrimental effects on aquatic ecosystems.
Quantitative Data on this compound
The following table summarizes key quantitative data relevant to the handling and environmental fate of this compound.
| Property | Value | Source |
| Water Solubility | ||
| Terazosin | 30.6 mg/L (at 22.5 °C) | |
| Terazosin Hydrochloride | 19.60 - 20.40 mg/mL (in water) | |
| Freely soluble in water | ||
| Octanol-Water Partition Coefficient (logP) | 1.12 (Predicted) | |
| Forced Degradation (% Degradation) | ||
| Acid Hydrolysis (0.1 N HCl, 40°C, 2 days) | 10-30% | |
| Alkaline Hydrolysis (0.1 N NaOH, 40°C, 10 hours) | 10-30% |
Experimental Protocols
While detailed experimental protocols for the large-scale disposal of this compound are not published, the following outlines the methodology used in forced degradation studies, which provide insight into its chemical stability.
Protocol for Alkaline Hydrolysis Degradation Study:
-
Preparation: A stock solution of Terazosin hydrochloride is prepared in methanol.
-
Stress Condition: 100 mg of Terazosin hydrochloride is dissolved in 90 mL of methanol, and 10 mL of 1N NaOH is added.
-
Reflux: The solution is refluxed for 3 hours. The volume is maintained by periodically adding methanol.
-
Monitoring: The degradation is monitored using Thin Layer Chromatography (TLC) with a developing solvent of chloroform: acetone: ammonia (6:4:0.1, by volume).
-
Analysis: Once complete degradation is observed, the solvent is evaporated, and the resulting solid powder is characterized.
This protocol is for analytical purposes to identify degradation products and should not be used for bulk disposal without consulting with your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
